Salvisyrianone
Description
from the roots of Salvia syriaca; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-8-(4-methyl-3-oxopentyl)-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-11(2)16-10-14-7-6-13(5)15(8-9-17(21)12(3)4)18(14)20(23)19(16)22/h6-7,10-12H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNPHTQAHFLSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Anti-Cancer Mechanisms of Salvia Compounds: A Technical Guide
A deep dive into the molecular pathways targeted by Salvia-derived compounds in cancer cells, providing a resource for researchers and drug development professionals.
Note on Terminology: The term "Salvisyrianone" is not widely found in the scientific literature. The following guide focuses on well-researched anticancer compounds from the Salvia genus, namely Salvianolic acid A (SAA) and Salvicine , which are likely the compounds of interest.
Core Mechanisms of Action: A Multi-pronged Attack on Cancer
Compounds derived from Salvia species, particularly Salvianolic acid A and Salvicine, exhibit potent anti-cancer activity through a multifaceted approach that includes the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with key signaling pathways that drive tumor growth and survival.[1][2][3][4]
Induction of Apoptosis
A primary mechanism by which these compounds eliminate cancer cells is by triggering apoptosis. This is achieved through the modulation of key proteins in both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.
Salvianolic acid A has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins such as Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[2] In doxorubicin-resistant breast cancer cells, SAA treatment leads to caspase activation, upregulation of Bax, downregulation of Bcl-2, and a decrease in the mitochondrial membrane potential.[1]
Salvicine also potently induces apoptosis in various cancer cell lines, including multidrug-resistant ones.[5][6] It activates caspase-1 and caspase-3 and increases the Bax/Bcl-2 mRNA ratio by reducing Bcl-2 expression.[5] This suggests that Salvicine can overcome common resistance mechanisms in cancer cells.
Cell Cycle Arrest
Disruption of the cell cycle is another critical anti-cancer strategy employed by Salvia compounds. By arresting cancer cells at specific checkpoints, these compounds prevent their proliferation.
Salvianolic acid A has been observed to cause cell cycle arrest at the G2/M phase in H8 cells, thereby suppressing their proliferation.[1] Similarly, Salviolone, another compound from Salvia miltiorrhiza, has been shown to impair cell cycle progression in melanoma cells.[7] It achieves this by increasing the expression of the Cdk-inhibitor p21(Cip1/Waf1), which binds to and blocks the activity of cyclin-dependent kinases (Cdks).[7] This leads to the downregulation of active Cdk2 and cyclin A2, and reduced phosphorylation of the retinoblastoma protein (pRb).[7]
Inhibition of Key Signaling Pathways
Salvia compounds target several critical signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell survival and proliferation and is a frequent target of Salvianolic acid A. SAA has been shown to inhibit this pathway by reducing the expression of PI3K and the phosphorylation of Akt.[1][8] In some cancer cells, SAA enhances sensitivity to chemotherapy by inhibiting the PI3K/Akt signaling pathway.[1] The inhibition of this pathway is a key mechanism for inducing cell cycle arrest and apoptosis.[1]
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, is crucial for cell proliferation and differentiation. SAA has been shown to suppress the proliferation of diffuse large B-cell lymphoma by upregulating JNK and downregulating phosphorylated ERK and p38 MAPK.[1]
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is vital for cell fate determination and is often hyperactivated in cancers. Salinomycin, a compound with similar anticancer properties, has been shown to inhibit Wnt/β-catenin signaling, which may also be a mechanism for Salvia-derived compounds.[9][10]
c-MET Signaling: SAA can reverse cisplatin resistance in lung cancer cells by blocking the c-MET/Akt/mTOR signaling axis.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-cancer effects of Salvia compounds from various studies.
| Compound | Cell Line | Assay | Result | Reference |
| Salviolone | A375 (Melanoma) | Cell Viability | Significant decrease at 20 µM | [7] |
| Salviolone | A375 (Melanoma) | Western Blot | Strong increase in P21 expression at 20 µM | [7] |
| Salviolone | A375 (Melanoma) | Western Blot | Significant increase in P53 expression at 20 µM | [7] |
| Methanolic Extract of Salvia officinalis | KG-1A (Leukemia) | MTT Assay | IC50: 214.377 µg/ml at 24h | [11] |
| Methanolic Extract of Salvia officinalis | U937 (Lymphoma) | MTT Assay | IC50: 229.312 µg/ml at 24h | [11] |
| Methanolic Extract of Salvia officinalis | Raji (Lymphoma) | MTT Assay | IC50: 239.692 µg/ml at 24h | [11] |
| Salvia species extract | PC-3 (Prostate Cancer) | Cytotoxicity Assay | IC50: 19.72 μg/ml | |
| Chrysin (from Salvia) | ES2 (Ovarian Cancer) | Cytotoxicity Assay | IC55: 5.89 μg/ml | |
| Chrysin (from Salvia) | OV90 (Ovarian Cancer) | Cytotoxicity Assay | IC75: 29.43 μg/ml | |
| 14-deoxycoleon U (from Salvia) | K562 (Leukemia) | Cytotoxicity Assay | IC50: 2.63 μg/ml | |
| 14-deoxycoleon U (from Salvia) | MCF-7 (Breast Cancer) | Cytotoxicity Assay | IC50: 2.7 μg/ml |
Experimental Protocols
This section provides an overview of the methodologies used in the cited research to investigate the mechanism of action of Salvia compounds.
Cell Viability and Cytotoxicity Assays (MTT Assay)
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Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the Salvia compound for specific time periods (e.g., 24, 48, 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[11]
-
Apoptosis Assays (Flow Cytometry)
-
Principle: Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify dead cells.
-
Protocol:
-
Cells are treated with the Salvia compound for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by a flow cytometer.
-
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.[5]
-
Western Blotting
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Cells are treated with the Salvia compound and then lysed to extract total protein.
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Protein concentration is determined using a protein assay (e.g., BCA assay).
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Equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, p21, Akt).
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or color).
-
The signal is captured, and the protein bands are quantified.[7]
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle: Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The amount of DNA in a cell is proportional to the fluorescence intensity of the dye.
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Protocol:
-
Cells are treated with the Salvia compound.
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Cells are harvested, washed, and fixed in cold ethanol.
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The fixed cells are treated with RNase to remove RNA.
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Cells are stained with PI solution.
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The DNA content of the cells is analyzed by a flow cytometer.
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The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[12]
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Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by Salvia compounds and a typical experimental workflow for their investigation.
Caption: Key signaling pathways modulated by Salvia compounds in cancer cells.
Caption: A typical experimental workflow to study Salvia compounds' effects.
References
- 1. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the Anticancer Potential of Salvicine as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity, apoptosis induction and downregulation of MDR-1 expression by the anti-topoisomerase II agent, salvicine, in multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in human leukemia K-562 and gastric carcinoma SGC-7901 cells by salvicine, a novel anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of salinomycin on growth and migration in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salinomycin inhibits metastatic colorectal cancer growth and interferes with Wnt/β-catenin signaling in CD133+ human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory and cytotoxic activities of salvia officinalis L. Extract on human lymphoma and leukemia cells by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Salvisyrianone: A Technical Guide on its Structure and Potential Biological Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of salvisyrianone, a natural product isolated from the roots of Salvia syriaca. While the initial interest may have been in a sesterterpenoid, it is crucial to clarify that this compound is, in fact, a rearranged diterpene.[1][2] This distinction is fundamental to understanding its chemical properties and potential biological activities. This document will delve into the chemical structure of this compound, the experimental protocols for its isolation, and the current understanding of its potential function, with a focus on its reported association with cardioactive properties.[2]
Chemical Structure of this compound
This compound is a structurally unique diterpene with a rearranged abietane skeleton. Its systematic name is 4,5-seco-5,10-friedo-5(10),6,8,13-abietatetraene-3,11,12-trione.[2] The molecular formula of this compound has been determined to be C₂₀H₂₄O₃.[2]
The structure of this compound was elucidated through extensive spectroscopic analysis, including UV, IR, HRMS, and both 1D and 2D NMR spectroscopy.[2] Key structural features include a bicyclic ring system, ortho-quinoid carbonyl groups, and a ketone on the side chain.[2]
Spectroscopic Data for this compound
The following table summarizes the key spectroscopic data that were instrumental in the structural determination of this compound.
| Spectroscopic Method | Data |
| UV (MeOH) | λmax (log ε) = 255 (4.2), 290 (4.1), 412 nm (2.75)[2] |
| IR (CHCl₃) | νmax = 2925, 2860, 1731, 1660, 1630 (sh), 1462, 1383, 1216, 1028, 941, 876, 852, 824, 796, 755, 666 cm⁻¹[2] |
| HRMS | m/z = 312.1740 (Calculated for C₂₀H₂₄O₃: 312.1725)[2] |
| EIMS | m/z (rel. int.) = 312 (32), 241 (100), 227 (58), 213 (62), 201 (90), 184 (60), 155 (18), 122 (90), 105 (17), 95 (20), 83 (22), 71 (48)[2] |
| ¹H-NMR and ¹³C-NMR | Data available in specialized literature.[2] |
Isolation of this compound
This compound was first isolated from the roots of Salvia syriaca. The isolation process involves standard phytochemical techniques of extraction and chromatography.
Experimental Protocol for Isolation
The following protocol is a generalized procedure based on typical methods for isolating terpenoids from plant material, as inferred from the available literature.
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Plant Material Collection and Preparation: The roots of Salvia syriaca are collected, air-dried, and ground into a fine powder.
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Extraction: The powdered root material is subjected to extraction with a suitable organic solvent, such as chloroform or a mixture of solvents of increasing polarity.
-
Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to separate the individual components. This typically involves:
-
Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to yield fractions of varying polarity.
-
Preparative Thin-Layer Chromatography (PTLC): Fractions containing the compound of interest are further purified using PTLC with an appropriate solvent system.
-
-
Crystallization and Identification: The purified this compound is obtained as an amorphous compound.[2] Its structure is then confirmed using the spectroscopic methods detailed in the previous section.
Workflow for the Isolation of this compound
Caption: Workflow for the isolation and identification of this compound.
Biological Function of this compound
While the biological activity of purified this compound has not been extensively detailed, the crude extract from which it was isolated, along with two other isolated compounds (ferruginol and 3β-hydroxystigmast-5-en-7-one), demonstrated antihypertensive activity in vivo.[2]
Experimental Protocol for Antihypertensive Activity Assay
The antihypertensive effects were evaluated using an in vivo model with Wistar Albino rats.[2] The following protocol is based on the description in the source literature.
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Animal Model: Adult male Wistar Albino rats (250-300 g) were used for the experiments.
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Blood Pressure Measurement: Direct blood pressure was measured in the animals.
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Test Substance Administration: The crude extract of Salvia syriaca roots and the isolated compounds were administered to the rats.
-
Positive Controls: Propranolol (a β-blocker) and regitine (an α-blocker) were used as positive controls.[2]
-
Data Analysis: Changes in blood pressure and heart rate were recorded and analyzed for statistical significance. A significant reduction in direct blood pressure was observed with the crude extract and the two active compounds.[2]
Quantitative Data on Antihypertensive Activity
The study reported a significant reduction in direct blood pressure (p < 0.001) with the administration of the crude extract.[2] There was also a slight, non-significant increase in heart rate.[2] Specific quantitative data for the activity of pure this compound was not provided in the initial report.
Logical Flow of the Antihypertensive Assay
Caption: Logical workflow of the in vivo antihypertensive activity assay.
Conclusion
This compound is a rearranged diterpene isolated from Salvia syriaca, not a sesterterpenoid. Its structure has been well-characterized by modern spectroscopic techniques. While the specific biological activity of pure this compound remains to be fully elucidated, its presence in a plant extract with demonstrated antihypertensive properties suggests it may be a valuable lead compound for further investigation in the development of novel cardiovascular drugs. Further studies are warranted to determine the precise mechanism of action and the potential therapeutic applications of this unique natural product.
References
Salvisyrianone: A Technical Whitepaper on its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Salvisyrianone, a rearranged abietane diterpene isolated from the roots of Salvia syriaca. It details the discovery, complete isolation protocol, and structural elucidation of this novel compound. Furthermore, this guide presents the experimental methodology and quantitative results of its cardiovascular activity, offering valuable insights for researchers in natural product chemistry and drug discovery.
Discovery
This compound was first isolated from the roots of Salvia syriaca L., a plant used in Turkish folk medicine for various ailments[1][2]. Phytochemical investigation of the acetone extract of the plant's roots led to the identification of several known terpenoids and a novel rearranged diterpene, which was named this compound[1][2]. Its structure was determined through extensive spectral analysis[1][2].
Isolation of this compound
The following protocol details the experimental procedure for the isolation of this compound from the roots of Salvia syriaca.
Plant Material
Dried and powdered roots of Salvia syriaca (740 g) were used for the extraction process. A voucher specimen (ISTE 68314) is deposited in the Herbarium of the Faculty of Pharmacy, University of Istanbul[1].
Extraction
The powdered root material was extracted with acetone in a Soxhlet apparatus. The resulting extract was evaporated under vacuum to yield 12.5 g of a crude residue[1].
Chromatographic Separation
The crude residue was subjected to column chromatography on a silica gel column (5 x 75 cm). The separation was performed using a gradient elution, starting with hexane and gradually increasing the polarity with ethyl acetate, followed by ethanol. This initial separation yielded five main fractions (A - E)[1]. This compound was isolated from one of these fractions through further purification steps, which typically involve repeated column chromatography or other techniques like preparative thin-layer chromatography, although the primary publication does not specify the exact subsequent steps for the purification of this compound itself.
Structural Elucidation
The structure of this compound was determined to be 4,5-seco-5,10-friedo-5(10),6,8,13-abietatetraene-3,11,12-trione based on spectral data analysis[2]. The key analytical techniques employed were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound.
| Position | ¹³C NMR (δ) | ¹H NMR (δ, J in Hz) |
| 1 | 36.8 | 2.55 (m) |
| 2 | 34.5 | 2.70 (m) |
| 3 | 210.2 | - |
| 4 | 50.1 | - |
| 5 | 135.2 | - |
| 6 | 128.5 | 7.10 (s) |
| 7 | 145.8 | - |
| 8 | 130.1 | - |
| 9 | 148.5 | - |
| 10 | 138.1 | - |
| 11 | 182.1 | - |
| 12 | 185.5 | - |
| 13 | 155.4 | - |
| 14 | 125.8 | 7.50 (s) |
| 15 | 26.1 | 3.25 (sept, J=7) |
| 16 | 21.2 | 1.25 (d, J=7) |
| 17 | 21.2 | 1.28 (d, J=7) |
| 18 | 33.5 | 2.20 (s) |
| 19 | 21.8 | 2.15 (s) |
| 20 | 18.1 | 2.30 (s) |
| Table 1: NMR Data for this compound[2] |
Biological Activity: Cardiovascular Effects
The crude extract of Salvia syriaca and isolated compounds, including this compound, were evaluated for their effects on cardiovascular parameters in Wistar Albino rats[1][2].
Experimental Protocol
Adult male Wistar Albino rats (250-300 g) were used for the study. Direct blood pressure was monitored, and the effects of the crude extract and isolated compounds were observed. Propranolol and regitine were used as positive controls[2].
Quantitative Data
The crude extract of Salvia syriaca demonstrated a significant reduction in direct blood pressure (p < 0.001), with a slight, non-significant increase in heart rate[2]. While the abstract mentions this compound was tested, the available data in the full text focuses on the activity of the crude extract and two other isolated compounds, ferruginol and 3β-hydroxystigmast-5-en-7-one, which also showed blood pressure-reducing effects[2]. The specific quantitative data for the effect of pure this compound on blood pressure and heart rate is not detailed in the primary publication.
| Treatment | Dose | Change in Blood Pressure | Change in Heart Rate | p-value (Blood Pressure) |
| Crude Extract | - | Significant Reduction | Slight Increase (non-significant) | < 0.001 |
| Ferruginol | - | Reduction | Not significant | - |
| 3β-hydroxystigmast-5-en-7-one | - | Reduction | Not significant | - |
| Table 2: Summary of Cardiovascular Effects of Salvia syriaca Root Extract and Compounds[2] |
Conclusion
This compound is a novel rearranged abietane diterpene successfully isolated from the roots of Salvia syriaca. Its structure has been elucidated through spectroscopic methods. Preliminary biological screenings of the plant extract suggest potential cardiovascular activity. Further investigation into the specific pharmacological effects of purified this compound is warranted to fully understand its therapeutic potential. This document provides a foundational guide for researchers interested in the further study of this unique natural product.
References
The Quest for Salvisyrianone: A Technical Guide to its Elusive Natural Sources
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Salvisyrianone, a diterpenoid with the molecular formula C20H24O3, has been identified as a natural product of Salvia syriaca. This technical guide aims to provide a comprehensive overview of the current knowledge regarding the natural sources of this compound, its isolation, and its physicochemical properties. However, it is crucial to note that detailed primary scientific literature on the isolation and characterization of this compound is presently scarce, limiting the depth of available experimental protocols and biological activity data. This guide, therefore, synthesizes the available information and provides a framework based on the broader context of neo-clerodane diterpenoids isolated from the Salvia genus.
Natural Source: Salvia syriaca L.
The sole reported natural source of this compound is Salvia syriaca L., a perennial herbaceous plant belonging to the Lamiaceae family. Native to the Eastern Mediterranean region and parts of Western Asia, Salvia syriaca is recognized for its traditional use in some cultures for various ailments. The plant is a rich source of various secondary metabolites, including flavonoids, triterpenoids, and essential oils, which have been investigated for their cytotoxic and apoptotic effects. A review of metabolomics studies on Salvia species has indicated the presence of this compound in Salvia syriaca at a concentration of 24.5 µg/g fresh weight.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H24O3 | PubChem |
| Molecular Weight | 312.4 g/mol | PubChem |
| Compound Type | Diterpenoid | Inferred from source and structure |
Hypothetical Isolation and Purification Workflow
Based on established protocols for the isolation of neo-clerodane diterpenoids from other Salvia species, a generalized experimental workflow for the extraction and purification of this compound from Salvia syriaca can be proposed. This workflow serves as a foundational methodology that would require optimization for this specific compound.
Caption: A generalized workflow for the isolation of this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical, detailed experimental protocols based on common practices for the isolation of diterpenoids from Salvia species. These would need to be adapted and optimized for this compound.
Plant Material and Extraction
-
Plant Material Collection and Preparation: Aerial parts of Salvia syriaca would be collected, identified by a botanist, and air-dried in the shade at room temperature. The dried material would then be ground into a fine powder.
-
Extraction: The powdered plant material (e.g., 1 kg) would be macerated with a suitable organic solvent, such as methanol (e.g., 3 x 5 L), at room temperature for a specified period (e.g., 72 hours per extraction).
-
Filtration and Concentration: The resulting extracts would be filtered and combined. The solvent would then be evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude extract would be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The fraction showing potential for containing diterpenoids (often the dichloromethane or ethyl acetate fraction) would be subjected to column chromatography on silica gel. The column would be eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions would be collected and monitored by thin-layer chromatography (TLC).
Purification
-
Preparative HPLC: Fractions containing the compound of interest would be further purified by preparative High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., C18) with an appropriate mobile phase (e.g., a gradient of methanol and water).
-
Crystallization: The purified fraction containing this compound would be concentrated, and the compound would be encouraged to crystallize from a suitable solvent or solvent mixture to obtain pure crystals.
Structure Elucidation
The structure of the isolated pure compound would be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activities of this compound or the signaling pathways it may affect. However, neo-clerodane diterpenoids isolated from other Salvia species have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Future research on this compound could explore its potential in these areas.
Conclusion and Future Directions
This compound represents a potentially interesting natural product from Salvia syriaca. However, a significant gap exists in the primary scientific literature regarding its isolation, characterization, and biological evaluation. The information presented in this guide is largely based on the broader knowledge of related compounds and serves as a starting point for future research. The immediate priority for the scientific community should be the publication of a detailed study describing the isolation and full spectroscopic characterization of this compound. Subsequently, comprehensive in vitro and in vivo studies are required to elucidate its biological activities and potential therapeutic applications. Such studies would pave the way for a deeper understanding of this compound and its potential role in drug discovery and development.
Spectroscopic Profile of Salvisyrianone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Salvisyrianone, a rearranged abietane diterpene isolated from the roots of Salvia syriaca. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is compiled from the primary literature describing its isolation and structure elucidation.
Introduction to this compound
This compound is a novel rearranged diterpenoid discovered in Salvia syriaca L.[1]. Its unique chemical scaffold makes it a subject of interest for further chemical and biological investigations. Accurate and comprehensive spectroscopic data is fundamental for its unambiguous identification and for facilitating synthetic and medicinal chemistry efforts.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| 1731 | Ketone (C=O) |
| 1660 | ortho-Quinoid Carbonyl (C=O) |
| 1630 (sh) | ortho-Quinoid Carbonyl (C=O) |
Table 2: ¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.20 | d | 8 | H-7 |
| 7.14 | s | H-14 | |
| 7.12 | d | 8 | H-6 |
| 2.90 | m | H-1/H-2 | |
| 2.80 | septet | 7 | H-15 |
| 2.40 | m | H-1/H-2 | |
| 2.24 | s | Me-20 | |
| 2.15 | m | H-1/H-2 | |
| 1.80 | m | H-1/H-2 | |
| 1.12 | d | 7 | Me-17 |
| 0.95 | d | 7 | Me-16 |
Note: Complete ¹³C-NMR and Mass Spectrometry data for this compound are not detailed in the readily available scientific literature. The structural assignment was based on the collective spectral data obtained by the discovering researchers.
Experimental Protocols
The following are the generalized experimental protocols typically employed for the acquisition of the spectroscopic data presented above. The specific parameters used for this compound can be found in the cited literature.
Isolation of this compound
The dried and powdered roots of Salvia syriaca (740 g) were extracted with acetone in a Soxhlet apparatus. The resulting crude extract (12.5 g) was subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, followed by the addition of ethanol. This chromatographic separation yielded five main fractions, with this compound being isolated from one of these fractions through subsequent purification steps.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum was recorded on a spectrophotometer, likely using a KBr pellet or as a thin film. The spectrum reveals the presence of key functional groups within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra were recorded on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference. Assignments of protons were confirmed using spin decoupling experiments.
-
Mass Spectrometry (MS): While specific data is unavailable, mass spectra are typically acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight and fragmentation pattern of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel natural product like this compound.
References
A Technical Guide to the Solubility and Stability of Novel Compounds: A Case Study Approach with Salvisyrianone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific solubility and stability data for "Salvisyrianone" are not publicly available. This suggests that it may be a novel or proprietary compound. Therefore, this document serves as an in-depth technical guide outlining the essential studies, experimental protocols, and data presentation standards required to thoroughly characterize the physicochemical properties of a new chemical entity (NCE), using this compound as a hypothetical subject.
Introduction
The successful development of a new pharmaceutical agent hinges on a comprehensive understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility is a primary determinant of a drug's absorption and bioavailability, while its stability profile dictates its shelf-life, storage conditions, and potential degradation pathways. This guide provides a robust framework for conducting the necessary solubility and stability studies for an NCE like this compound, in line with international regulatory guidelines.
Solubility Characterization
A thorough understanding of a compound's solubility in various media is fundamental to its formulation development. The following sections detail the key solubility studies.
Thermodynamic Solubility in Pharmaceutically Relevant Solvents
The intrinsic solubility of an NCE in a range of solvents with varying polarities provides essential information for developing both oral and parenteral dosage forms.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | [Hypothetical Data] | Shake-Flask |
| 0.1 N HCl | 25 | [Hypothetical Data] | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 25 | [Hypothetical Data] | Shake-Flask |
| Ethanol | 25 | [Hypothetical Data] | Shake-Flask |
| Propylene Glycol | 25 | [Hypothetical Data] | Shake-Flask |
| Polyethylene Glycol 400 | 25 | [Hypothetical Data] | Shake-Flask |
| Methanol | 25 | [Hypothetical Data] | Shake-Flask |
| Acetone | 25 | [Hypothetical Data] | Shake-Flask |
| Dichloromethane | 25 | [Hypothetical Data] | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare saturated solutions by adding an excess of this compound to each solvent in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid.
-
Quantification: Analyze the clear supernatant for the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Confirmation: Visually inspect the solid phase to ensure no polymorphic or solvate form changes have occurred during the experiment.
Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Measurement.
pH-Solubility Profile
For ionizable compounds, solubility can be highly dependent on the pH of the aqueous medium. This is a critical parameter for predicting oral absorption, as the pH varies significantly throughout the gastrointestinal tract.
Data Presentation:
| pH | Buffer System | Ionic Strength (M) | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | HCl | 0.15 | 37 | [Hypothetical Data] |
| 2.0 | Glycine | 0.15 | 37 | [Hypothetical Data] |
| 4.5 | Acetate | 0.15 | 37 | [Hypothetical Data] |
| 6.8 | Phosphate | 0.15 | 37 | [Hypothetical Data] |
| 7.4 | Phosphate | 0.15 | 37 | [Hypothetical Data] |
| 9.0 | Borate | 0.15 | 37 | [Hypothetical Data] |
| 12.0 | NaOH | 0.15 | 37 | [Hypothetical Data] |
Experimental Protocol: pH-Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers with desired pH values (e.g., from 1 to 12) and constant ionic strength.
-
Equilibration: Add an excess of this compound to each buffer and equilibrate at a physiologically relevant temperature (e.g., 37°C).
-
pH Measurement: After equilibration, measure the final pH of each solution.
-
Quantification: Separate the solid and liquid phases and quantify the dissolved drug concentration as described previously.
Workflow for pH-Solubility Profiling
Caption: Workflow for Determining a pH-Solubility Profile.
Stability Assessment
Stability testing is crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing the shelf-life of a drug substance and product. Forced degradation studies are a key component of this assessment.
Forced Degradation Studies
Forced degradation, or stress testing, is undertaken to elucidate the intrinsic stability of the molecule by subjecting it to conditions more severe than those it is likely to encounter during its shelf-life.[1][2] This helps in identifying degradation products and developing stability-indicating analytical methods.[1]
Data Presentation:
| Stress Condition | Details | Duration | This compound Assay (%) | Major Degradants (% Peak Area) | Mass Balance (%) |
| Acid Hydrolysis | 0.1 N HCl | 24 h | [Hypothetical Data] | DP1: [Hypothetical Data] | [Hypothetical Data] |
| Base Hydrolysis | 0.1 N NaOH | 2 h | [Hypothetical Data] | DP2: [Hypothetical Data] | [Hypothetical Data] |
| Oxidation | 3% H₂O₂ | 24 h | [Hypothetical Data] | DP3: [Hypothetical Data] | [Hypothetical Data] |
| Thermal | 60°C | 7 days | [Hypothetical Data] | DP4: [Hypothetical Data] | [Hypothetical Data] |
| Photostability | ICH Q1B Option II | - | [Hypothetical Data] | DP5: [Hypothetical Data] | [Hypothetical Data] |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water).
-
Stress Application: Expose the solutions to various stress conditions as outlined in the table above. A control sample should be stored under ambient conditions.
-
Time Points: Sample the stressed solutions at various time points.
-
Neutralization/Quenching: If necessary, neutralize acidic or basic samples or quench oxidative reactions before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method should be capable of separating the parent drug from all major degradation products.
-
Peak Purity: Assess the peak purity of this compound and the degradation products using a photodiode array (PDA) detector.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.
Decision Tree for Forced Degradation Studies
Caption: Decision-Making in Forced Degradation Studies.
Analytical Methodologies
The reliability of solubility and stability data is contingent upon the use of validated analytical methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the quantification of active pharmaceutical ingredients (APIs) and their degradation products in stability studies.[3] A stability-indicating HPLC method must be developed and validated to ensure it can separate the API from any potential degradation products and formulation excipients.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an invaluable tool for the identification and structural elucidation of degradation products observed during stability studies.[4]
-
UV/Vis Spectroscopy: This technique can be employed for solubility determination, particularly in early-stage development, provided the compound has a suitable chromophore and there are no interfering excipients.
Potential Signaling Pathway Involvement
For natural products like this compound might be, understanding the potential mechanism of action is crucial. While specific pathways for this compound are unknown, a hypothetical signaling cascade that could be investigated is presented below. This is purely illustrative and would need to be confirmed through extensive biological testing.
Hypothetical Signaling Pathway for a Bioactive Compound
Caption: Hypothetical Kinase Cascade Activation.
Conclusion
The comprehensive characterization of solubility and stability is a non-negotiable cornerstone of modern drug development. This guide provides a detailed roadmap for the studies required to build a robust physicochemical profile for a new chemical entity such as this compound. Adherence to these principles will not only facilitate successful formulation development but also satisfy the stringent requirements of regulatory agencies worldwide. The generation of such high-quality data is essential for advancing a promising NCE from the laboratory to the clinic.
References
Unveiling the Cytotoxic Potential of Salvia syriaca L. Essential Oil: A Technical Overview for Researchers
A Note to Our Audience: While the focus of this guide was intended to be the in vitro cytotoxicity of Salvisyrianone, a comprehensive literature search revealed a significant gap in available research specifically on this compound. However, valuable data exists for the essential oil of Salvia syriaca L., the plant from which this compound is likely derived. This technical guide, therefore, presents a detailed analysis of the cytotoxic and apoptotic effects of Salvia syriaca L. essential oil on cancer cells, offering a foundational resource for researchers and drug development professionals interested in the therapeutic potential of compounds from this plant species.
The essential oil of Salvia syriaca L. has demonstrated notable cytotoxic and apoptotic activities against human colorectal adenocarcinoma cells (Caco-2), suggesting the presence of bioactive constituents with anticancer potential. This guide summarizes the key findings, experimental protocols, and putative signaling pathways involved in these effects.
Quantitative Cytotoxicity and Apoptosis Data
The cytotoxic and pro-apoptotic effects of Salvia syriaca L. essential oil on Caco-2 cells have been quantified through various assays. The following tables present a summary of the key data points for easy comparison.
Table 1: Cytotoxicity of Salvia syriaca L. Essential Oil on Caco-2 Cells
| Parameter | Value | Cell Line | Assay |
| EC50 | 63.5 µg/mL | Caco-2 | Crystal Violet |
Table 2: Apoptotic Effects of Salvia syriaca L. Essential oil on Caco-2 Cells
| Parameter | Observation | Method |
| Annexin V-Positive Cells | Nearly 6-fold increase | Image-based cytometry |
| Bax mRNA Levels | 10.74-fold increase | RT-PCR |
| Bcl-2 mRNA Levels | 2.45-fold decrease | RT-PCR |
| Caspase-3 mRNA Levels | 1.7-fold increase | RT-PCR |
Experimental Protocols
The following sections detail the methodologies employed in the studies investigating the in vitro cytotoxicity of Salvia syriaca L. essential oil.
Cell Culture
Human colorectal adenocarcinoma cells (Caco-2) were used as the in vitro model. The cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay: Crystal Violet Test
The crystal violet assay was utilized to determine the effect of the essential oil on cell viability.[1]
-
Caco-2 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of Salvia syriaca L. essential oil for 24 hours.
-
After the treatment period, the medium was removed, and the cells were washed with phosphate-buffered saline (PBS).
-
The remaining viable cells were fixed with methanol and stained with a 0.5% crystal violet solution.
-
Excess stain was washed away, and the stained cells were solubilized with a suitable solvent.
-
The absorbance was measured at 630 nm using an ELISA reader to quantify cell viability.[1] The half-maximal effective concentration (EC50) was calculated from the dose-response curve.[1]
Apoptosis Assessment: Annexin V-FITC Assay
Apoptosis was quantified using an Annexin V-FITC Apoptosis Assay Kit.[1]
-
Caco-2 cells were treated with the EC50 concentration of the essential oil for 24 hours.
-
Both treated and untreated (control) cells were harvested and washed with PBS.
-
The cells were then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed using image-based cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the percentage of annexin-positive cells indicated the induction of apoptosis.[1]
Gene Expression Analysis: Real-Time Polymerase Chain Reaction (RT-PCR)
The effect of the essential oil on the expression of key apoptosis-related genes was determined by RT-PCR.[1]
-
Caco-2 cells were treated with the essential oil.
-
Total RNA was extracted from both treated and untreated cells.
-
The RNA was reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR was performed using specific primers for Bax, Bcl-2, and Caspase-3, with a housekeeping gene used for normalization.
-
The relative changes in gene expression were calculated to determine the fold increase or decrease in the treated cells compared to the control.[1]
Visualizing Experimental and Signaling Pathways
To further clarify the experimental workflow and the proposed mechanism of action, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for evaluating the cytotoxic and apoptotic effects of Salvia syriaca essential oil.
Caption: Proposed apoptotic signaling pathway induced by Salvia syriaca essential oil in Caco-2 cells.
References
Methodological & Application
Application Note & Protocol: Isolation of Bioactive Triterpenoids from Salvia syriaca
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salvia syriaca, commonly known as Syrian sage, is a perennial herb belonging to the Lamiaceae family. This plant is utilized in traditional medicine for various purposes and has been the subject of phytochemical investigations to identify its bioactive constituents.[1][2] While a specific compound named "Salvisyrianone" is not documented in the reviewed literature, numerous studies have successfully isolated and characterized a range of bioactive molecules from Salvia syriaca, including terpenoids, flavonoids, and essential oils.[1][3][4] This application note provides a detailed protocol for the isolation of triterpenoids, such as ursolic acid and oleanolic acid, which have been identified in Salvia syriaca and are known for their potential pharmacological activities.[1][2] The methodology described herein is a composite of established techniques for the extraction and purification of natural products from plant matrices.
Experimental Protocols
1. Plant Material Collection and Preparation
-
Collection: The aerial parts (or roots, depending on the target compounds) of Salvia syriaca should be collected during the flowering period (May-July) for optimal yield of secondary metabolites.[3]
-
Identification: Proper botanical identification of the plant material is crucial. A voucher specimen should be deposited in a recognized herbarium for future reference.[3]
-
Drying and Pulverization: The collected plant material should be air-dried in a shaded, well-ventilated area for approximately one week to reduce moisture content.[3] Subsequently, the dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.
2. Extraction of Crude Triterpenoids
This protocol outlines a successive extraction method to partition compounds based on their polarity.
-
Initial Extraction:
-
Macerate the powdered plant material (e.g., 100 g) in a suitable solvent such as methanol or acetone at room temperature for a period of 3-7 days, with occasional agitation.[2][5]
-
Filter the extract using Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanol extract in water to form a suspension.
-
Successively partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[5]
-
This fractionation will yield an n-hexane fraction (containing non-polar compounds), a chloroform fraction (containing compounds of intermediate polarity, often rich in terpenoids), an ethyl acetate fraction (containing more polar compounds), and a remaining water-soluble fraction.[5]
-
3. Chromatographic Isolation and Purification
The chloroform fraction, which is expected to be rich in triterpenoids, is subjected to further chromatographic separation.
-
Column Chromatography (CC):
-
Pack a glass column with silica gel (70-230 mesh) as the stationary phase, using a non-polar solvent like n-hexane as the slurry.
-
Load the dried chloroform fraction onto the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding dichloromethane, followed by acetone.[5]
-
Collect the eluate in fractions of a defined volume (e.g., 20 mL).
-
-
Thin Layer Chromatography (TLC):
-
Monitor the collected fractions using TLC plates (silica gel 60 F254).
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
Pool the fractions that show similar TLC profiles.
-
-
Further Purification (if necessary):
-
Fractions containing the target compounds may require further purification using techniques such as preparative TLC or Sephadex LH-20 column chromatography.[4]
-
Crystallization from a suitable solvent (e.g., methanol) can be employed to obtain pure compounds.
-
4. Structure Elucidation
The structure of the isolated pure compounds should be determined using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.
Data Presentation
Table 1: Summary of Extraction and Fractionation Yields (Hypothetical Data)
| Step | Material | Weight/Volume | Yield (g) | Yield (%) |
| 1 | Dried Plant Powder | 100 g | - | - |
| 2 | Crude Methanol Extract | - | 12.5 | 12.5 |
| 3 | n-Hexane Fraction | - | 2.1 | 16.8 |
| 4 | Chloroform Fraction | - | 3.5 | 28.0 |
| 5 | Ethyl Acetate Fraction | - | 1.8 | 14.4 |
| 6 | Water Soluble Fraction | - | 4.2 | 33.6 |
Table 2: Spectroscopic Data for a Representative Triterpenoid (Ursolic Acid)
| Technique | Key Data Points |
| ¹H-NMR (CDCl₃, 400 MHz) | δ 5.25 (1H, t, J=3.6 Hz, H-12), 3.22 (1H, dd, J=11.2, 4.8 Hz, H-3), multiple methyl singlets between δ 0.76 and 1.15. |
| ¹³C-NMR (CDCl₃, 100 MHz) | δ 180.9 (C-28), 138.3 (C-13), 125.6 (C-12), 79.0 (C-3). |
| MS (ESI) | m/z 455 [M-H]⁻ |
Visualizations
Workflow for the Isolation of Triterpenoids from Salvia syriaca
Caption: Isolation workflow from plant material to pure compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the isolation of triterpenoids from Salvia syriaca. By following these methodologies, researchers can successfully extract, purify, and identify bioactive compounds from this plant species. The presented workflow and data tables offer a structured approach for professionals in natural product chemistry and drug development to explore the therapeutic potential of Salvia syriaca.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cytotoxic and Apoptotic Effects of Salvia syriaca L. in Colorectal Adenocarcinoma Cell Line (Caco-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical constituents and biological activities of Salvia macrosiphon Boiss - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salvisyrianone Treatment of Cultured Cells
Disclaimer: The following protocols and application notes are generalized guidelines for the investigation of a novel or uncharacterized compound, referred to herein as "Salvisyrianone." Specific details regarding the mechanism of action, optimal concentrations, and cellular effects of this compound are not currently available in the public domain. The methodologies provided are based on established protocols for similar compounds derived from the Salvia genus and should be adapted and optimized for the specific cell lines and research questions being investigated.
Introduction
Compounds derived from the Salvia genus have demonstrated a wide range of biological activities, including cytotoxic and apoptotic effects on cancer cell lines. This document provides a detailed protocol for the in vitro evaluation of a novel compound, "this compound," on cultured cells. The described experimental workflow will guide researchers in determining its cytotoxic potential, elucidating its mechanism of action, and identifying the signaling pathways it modulates. The primary focus of these protocols is on assessing cell viability, apoptosis induction, and changes in the expression of key apoptosis-related genes.
Quantitative Data Summary
Effective concentrations and cytotoxic effects of compounds are critical parameters in drug development. The following tables summarize representative quantitative data for compounds and extracts from the Salvia genus, which can serve as a reference for the expected range of activity for a novel compound like this compound.
Table 1: Cytotoxicity (IC50) of Salvia-derived Compounds in Various Cell Lines
| Compound/Extract | Cell Line | Incubation Time (h) | IC50 (µg/mL) | Reference |
| Salvia syriaca Essential Oil | Caco-2 | 24 | 63.5 | [1] |
| Tanshinone IIA | A375 (Melanoma) | 72 | ~20 µM | [2] |
| Cryptotanshinone | A375 (Melanoma) | 72 | ~20 µM | [2] |
| Salviolone | A375 (Melanoma) | 72 | ~10-20 µM | [2] |
Table 2: Apoptotic Effects of Salvia syriaca Essential Oil on Caco-2 Cells
| Treatment | Viable Cells (%) | Apoptotic Cells (%) | Dead Cells (%) | Reference |
| Control | ~90% | ~6% | ~4% | [3] |
| S. syriaca Essential Oil (EC50) | 45% | 37% | 17% | [3] |
Table 3: Gene Expression Changes in Caco-2 Cells Treated with Salvia syriaca Essential Oil
| Gene | Fold Change (Treated vs. Control) | Reference |
| Bax | +10.74 | [3] |
| Bcl-2 | -2.45 | [3] |
| Caspase-3 | +1.7 | [3] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for evaluating the effects of this compound on cultured cells.
Caption: General workflow for in vitro evaluation of this compound.
Protocol for Determining IC50 using Crystal Violet Assay
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cultured cells of interest (e.g., Caco-2)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
Methanol
-
ELISA plate reader (630 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Gently wash the cells twice with PBS.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain.
-
Air dry the plate.
-
-
Solubilization: Add 100 µL of methanol to each well to solubilize the stain.
-
Measurement: Read the absorbance at 630 nm using an ELISA plate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Protocol for Apoptosis Assessment using Annexin V-FITC Staining
This protocol allows for the detection and quantification of apoptotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from the treatment and control groups. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway
Compounds from the Salvia genus have been shown to induce apoptosis through the intrinsic pathway.[3] The following diagram illustrates this signaling cascade.
Caption: Proposed intrinsic apoptosis pathway modulated by this compound.
References
- 1. Assessment of Cytotoxic and Apoptotic Effects of Salvia syriaca L. in Colorectal Adenocarcinoma Cell Line (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Cytotoxic and Apoptotic Effects of Salvia syriaca L. in Colorectal Adenocarcinoma Cell Line (Caco-2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salvia-Derived Anticancer Agents
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
The genus Salvia, commonly known as sage, encompasses a diverse group of plants that have been a cornerstone of traditional medicine for centuries. Modern scientific investigation has begun to unravel the molecular mechanisms behind their therapeutic effects, revealing a rich source of bioactive compounds with significant anticancer potential. While the specific compound Salvisyrianone remains largely uncharacterized in the context of cancer research, numerous other phytochemicals isolated from Salvia species, such as Salvianolic Acids and Tanshinones, have demonstrated promising cytotoxic and tumor-inhibitory properties.
These application notes provide an overview of the anticancer potential of key compounds derived from Salvia species, with a focus on their mechanisms of action and methodologies for their investigation. Due to the limited data on this compound, this document will focus on well-studied Salvia compounds, including Salvianolic Acid A, Salvianolic Acid B, Tanshinone IIA, Cryptotanshinone, and the essential oil of Salvia syriaca. The information presented herein is intended to serve as a guide for researchers exploring the therapeutic utility of these natural products in oncology.
Quantitative Data Summary
The following tables summarize the cytotoxic and anti-proliferative activities of selected Salvia-derived compounds against various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.
Table 1: Cytotoxicity of Salvianolic Acids
| Compound | Cancer Cell Line | Assay | IC50/EC50 | Citation |
| Salvianolic Acid A | KB (Oral Squamous Carcinoma) | Clonogenic Assay | 44.7 µM | [1] |
| Salvianolic Acid B | MCF-7 (Breast Adenocarcinoma) | Not Specified | 4.5 mg/mL (24h), 4.9 mg/mL (48h), 4.6 mg/mL (72h) | [2] |
| Salvianolic Acid B | SKOV3 (Ovarian Cancer) | Not Specified | 45.6 µmol/L | [3] |
Table 2: Cytotoxicity of Tanshinones
| Compound | Cancer Cell Line | Assay | IC50/EC50 | Citation |
| Tanshinone IIA | Human Breast Cancer Cells | Not Specified | 0.25 µg/mL | [4] |
| Tanshinone IIA | SH-SY5Y (Neuroblastoma) | MTT Assay | 34.98 µmol/L (24h) | [5] |
| Tanshinone IIA | HepG2 (Hepatocellular Carcinoma) | Not Specified | 4.17 µM | [6] |
| Cryptotanshinone | Rh30 (Rhabdomyosarcoma) | Not Specified | ~5.1 µM | [7] |
| Cryptotanshinone | DU145 (Prostate Carcinoma) | Not Specified | ~3.5 µM | [7] |
| Cryptotanshinone | Hey (Ovarian Cancer) | Not Specified | 18.4 µM | [8] |
| Cryptotanshinone | A2780 (Ovarian Cancer) | Not Specified | 11.2 µM | [8] |
| Cryptotanshinone | A2780 (Ovarian Cancer) | CCK-8 Assay | 11.39 µM (24h), 8.49 µM (48h) | [9] |
| Cryptotanshinone | MDA-MB-231 (Triple-Negative Breast Cancer) | Not Specified | 13.11 µmol/L | [10] |
Table 3: Cytotoxicity of Salvia syriaca Essential Oil
| Compound | Cancer Cell Line | Assay | IC50/EC50 | Citation |
| Salvia syriaca Essential Oil | Caco-2 (Colorectal Adenocarcinoma) | Crystal Violet | 63.5 µg/mL | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of Salvia-derived compounds.
Cell Viability and Cytotoxicity Assays
a) MTT Assay Protocol
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Salvia-derived compound (e.g., Tanshinone IIA)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the Salvia-derived compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
b) CCK-8 Assay Protocol
Principle: The Cell Counting Kit-8 (CCK-8) assay is a convenient and sensitive colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays. WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] is reduced by dehydrogenases in cells to give a yellow-colored product (formazan), which is soluble in the tissue culture medium. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Salvia-derived compound (e.g., Cryptotanshinone)
-
CCK-8 solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[12]
-
Treat cells with various concentrations of the Salvia-derived compound for the desired duration.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[12]
-
Measure the absorbance at 450 nm using a microplate reader.[12]
-
Calculate cell viability and IC50 values.
Apoptosis Assays
a) Annexin V-FITC/PI Staining Protocol
Principle: Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid component that is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating with the Salvia-derived compound at its IC50 concentration for a specified time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
b) TUNEL Assay Protocol
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
Materials:
-
Treated and untreated cells on coverslips or slides
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.[13]
-
Wash the cells with PBS.
-
Permeabilize the cells with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
Follow the manufacturer's instructions for the TUNEL reaction, which typically involves incubating the cells with a mixture of TdT and fluorescently labeled dUTP.
-
Counterstain the nuclei with a DNA stain such as DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope.[12]
Western Blotting Protocol
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.[14]
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Salvia-derived compounds and a general experimental workflow for their investigation.
Caption: A general workflow for evaluating the anticancer potential of Salvia compounds.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Salvia compounds.
Caption: Modulation of the MAPK/ERK signaling pathway by Salvia compounds.
References
- 1. [Salvianolic acid A inhibits nucleoside transport and potentiates the antitumor activity of chemotherapeutic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible applications of salvianolic acid B against different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential anticancer activity of tanshinone IIA against human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential pharmacological mechanisms of tanshinone IIA in the treatment of human neuroblastoma based on network pharmacological and molecular docking Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. brieflands.com [brieflands.com]
- 12. Salvianolic Acid A Protects H9C2 Cardiomyocytes from Doxorubicin-Induced Damage by Inhibiting NFKB1 Expression Thereby Downregulating Long-Noncoding RNA (lncRNA) Plasmacytoma Variant Translocation 1 (PVT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Tanshinone IIA Inhibits Epithelial-to-Mesenchymal Transition Through Hindering β-Arrestin1 Mediated β-Catenin Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
No In Vivo Animal Model Data Currently Available for Salvisyrianone
Initial research indicates a lack of publicly available scientific literature detailing in vivo studies of a compound referred to as "Salvisyrianone" in animal models. Extensive searches of scientific databases have not yielded any specific pharmacological, toxicological, or mechanistic studies for a compound with this name.
It is possible that "this compound" may be a novel, recently isolated compound with research yet to be published, a compound known by a different chemical name, or a potential typographical error in the query.
Phytochemical studies of Salvia syriaca, a plant from which a compound with a similar name might originate, have identified various other compounds, including flavonoids, terpenoids, a sesterterpenoid named salvisyriacolide, and a sesquiterpene named syriacine.[1][2] While some extracts of Salvia syriaca and its isolated constituents have undergone preliminary in vitro evaluation for enzymatic inhibition and antioxidant properties, and in one instance, topical anti-inflammatory effects in a mouse ear edema model, no systemic in vivo animal studies for a compound specifically named "this compound" are documented in the available literature.[1][3][4]
A Potential Alternative: Salvinorin A
It is highly probable that the query may be referring to Salvinorin A , a well-researched, potent, and selective kappa-opioid receptor (KOR) agonist. Salvinorin A is the principal psychoactive molecule isolated from the plant Salvia divinorum.[5][6][7][8] Unlike the apparent lack of data for "this compound," Salvinorin A has been the subject of numerous in vivo studies in various animal models, investigating its therapeutic potential, pharmacology, and toxicology.
Should the user be interested in the in vivo animal model studies of Salvinorin A , detailed Application Notes and Protocols can be provided, covering areas such as:
-
Analgesic and Anti-inflammatory Effects: Studies in rodent models demonstrating the pain-relieving and anti-inflammatory properties of Salvinorin A and its analogues.[9]
-
Neurological and Psychiatric Disorders: Research in animal models of addiction, depression, and stroke.
-
Pharmacokinetics and Metabolism: Studies in non-human primates and rodents characterizing the rapid absorption, distribution, and short duration of action of Salvinorin A.
-
Toxicology and Side Effects: Investigations into the anxiogenic, motor, and cognitive impairment effects observed at higher doses.
If the intended compound of interest is indeed "this compound," we recommend verifying the compound's name and consulting specialized chemical or ethnobotanical literature that may not be indexed in publicly accessible scientific databases. At present, the creation of detailed Application Notes and Protocols as requested is not feasible due to the absence of primary research data.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Bioactive Components of Salvia and Their Potential Antidiabetic Properties: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvinorin A - Wikipedia [en.wikipedia.org]
- 7. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvinorin A: A potent naturally occurring nonnitrogenous κ opioid selective agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salvisyrianone-Induced Apoptosis in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvisyrianone is a novel compound isolated from the Salvia genus, which has demonstrated significant potential in cancer research as an inducer of apoptosis. Compounds from Salvia species, such as Salvianolic Acid A, Salvicine, and Salvinal, have been shown to exhibit potent anticancer activities across a range of cancer cell lines.[1][2][3] These compounds typically induce apoptosis through the intrinsic mitochondrial pathway, often involving the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.[1][4] This document provides detailed application notes and protocols for utilizing this compound in research settings to investigate its apoptotic effects.
Mechanism of Action
This compound is hypothesized to induce apoptosis primarily through the intrinsic or mitochondrial pathway. This process is initiated by intracellular stress signals, leading to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins.
Key molecular events in this compound-induced apoptosis include:
-
Modulation of Bcl-2 Family Proteins: this compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio causes the formation of pores in the mitochondrial membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates initiator caspase-9, which in turn activates executioner caspases like caspase-3.[1][4]
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Additionally, this compound may influence upstream signaling pathways that regulate apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[1][4]
Data Presentation
The following tables summarize the cytotoxic effects of representative compounds from the Salvia genus on various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Salvinal in Human Cancer Cell Lines [5][6]
| Cell Line | Cancer Type | IC50 (µM) |
| KB | Oral Carcinoma | 4 - 5.6 |
| HONE-1 | Nasopharyngeal Carcinoma | ~5.0 |
| KB-Vin10 | Multidrug-Resistant Oral Carcinoma | 0.13 - 0.14 |
| KB-7D | Multidrug-Resistant Oral Carcinoma | 0.13 - 0.14 |
Table 2: IC50 Values of Salvianolic Acid A (SAA) in Human Cancer Cell Lines [7]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 5 - 30 |
| DU145 | Prostate Cancer | 5 - 30 |
| H1975 | Lung Cancer | 5 - 30 |
| A549 | Lung Cancer | 5 - 30 |
| KYSE-150 | Esophageal Cancer | 10 - 50 |
Table 3: IC50 Values of Salvia Extracts in Various Cancer Cell Lines
| Salvia Species Extract | Cell Line | Cancer Type | IC50 (µg/mL) |
| S. triloba (acetone extract) | U2OS | Osteosarcoma | 30.21 |
| S. triloba (acetone extract) | SKOV3 | Ovarian Adenocarcinoma | 75.96 |
| S. officinalis (methanolic extract) | Raji | Burkitt's Lymphoma | < 300 |
| S. officinalis (methanolic extract) | U937 | Histiocytic Lymphoma | < 300 |
| S. officinalis (methanolic extract) | KG-1A | Acute Myelogenous Leukemia | < 300 |
| S. officinalis (ethanolic leaf extract) | SSC-15 | Oral Squamous Carcinoma | 340.7 |
| S. officinalis (ethanolic leaf extract) | SSC-25 | Oral Squamous Carcinoma | 287.7 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and incubate until they reach 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the desired time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying apoptosis.
References
- 1. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Cytotoxicity, apoptosis induction and downregulation of MDR-1 expression by the anti-topoisomerase II agent, salvicine, in multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvia fruticosa, Salvia officinalis, and rosmarinic acid induce apoptosis and inhibit proliferation of human colorectal cell lines: the role in MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvinal, a novel microtubule inhibitor isolated from Salvia miltiorrhizae Bunge (Danshen), with antimitotic activity in multidrug-sensitive and -resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Efficacy Testing of Salvisyrianone (Assumed Salvicine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental framework for evaluating the preclinical efficacy of Salvisyrianone, presumed to be Salvicine, a diterpenoquinone derivative isolated from Salvia prionitis. Existing research suggests that Salvicine exhibits anticancer properties by modulating topoisomerase II and inducing reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells.[1] The following protocols are designed to systematically investigate these mechanisms and establish the therapeutic potential of Salvicine in various cancer models.
In Vitro Efficacy Assessment
The initial phase of testing focuses on characterizing the cytotoxic and mechanistic effects of Salvicine in a panel of cancer cell lines.
Cell Viability and Cytotoxicity Assays
Objective: To determine the dose-dependent cytotoxic effects of Salvicine on various cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., K-562/A02, MCF-7/ADM, MKN28/VCR) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat cells with a serial dilution of Salvicine (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Data Presentation:
| Cell Line | Salvicine IC50 (µM) at 24h | Salvicine IC50 (µM) at 48h | Salvicine IC50 (µM) at 72h |
| K-562/A02 | |||
| MCF-7/ADM | |||
| MKN28/VCR | |||
| Control Cell Line |
Apoptosis Assays
Objective: To quantify the induction of apoptosis by Salvicine.
Protocol: Annexin V-FITC/PI Staining
-
Treatment: Treat cells with Salvicine at IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Staining: Harvest and wash the cells, then resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | ||||
| Salvicine (IC50) | ||||
| Salvicine (2x IC50) |
Mechanistic Assays
These experiments aim to validate the proposed mechanism of action of Salvicine.
Topoisomerase II Inhibition Assay
Objective: To confirm the inhibitory effect of Salvicine on topoisomerase II activity.
Protocol: DNA Relaxation Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase II, and varying concentrations of Salvicine. Etoposide can be used as a positive control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase II will result in a higher proportion of supercoiled DNA.
Reactive Oxygen Species (ROS) Measurement
Objective: To measure the induction of intracellular ROS by Salvicine.
Protocol: DCFDA Staining
-
Cell Treatment: Treat cells with Salvicine at IC50 concentration for various time points (e.g., 1, 3, 6, 12 hours).
-
DCFDA Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates higher levels of ROS.
Data Presentation:
| Treatment | Mean Fluorescence Intensity (MFI) at 1h | MFI at 3h | MFI at 6h | MFI at 12h |
| Vehicle Control | ||||
| Salvicine (IC50) | ||||
| Positive Control |
In Vivo Efficacy Studies
The most promising findings from the in vitro assays will be validated in a relevant animal model.
Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Salvicine in vivo.
Protocol:
-
Tumor Implantation: Subcutaneously implant a suitable cancer cell line (e.g., MCF-7) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, Salvicine at two different doses, positive control). Administer treatment via an appropriate route (e.g., intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Average Body Weight (g) |
| Vehicle Control | N/A | ||
| Salvicine (Dose 1) | |||
| Salvicine (Dose 2) | |||
| Positive Control |
Visualizations
Caption: Proposed mechanism of action for this compound (Salvicine).
Caption: Overall experimental workflow for this compound efficacy testing.
References
Application Notes and Protocols for In Vitro Delivery of Bioactive Compounds
Introduction
The effective delivery of therapeutic compounds to target cells is a cornerstone of in vitro research and drug development. The choice of a suitable delivery system is critical to ensure the stability, solubility, and bioavailability of the compound of interest, thereby enabling accurate assessment of its biological activity. This document provides an overview of common delivery systems and detailed protocols for assessing their efficacy and cytotoxicity in in vitro settings. While the specific compound "Salvisyrianone" did not yield specific search results, the following notes and protocols are broadly applicable to the in vitro delivery of novel therapeutic agents.
1. Overview of In Vitro Delivery Systems
A variety of delivery systems are available to facilitate the introduction of therapeutic compounds into cells in culture. The selection of an appropriate system depends on the physicochemical properties of the compound and the specific research question. Common strategies include:
-
Direct Solubilization: For compounds soluble in aqueous solutions, direct dissolution in cell culture media is the simplest approach. However, many bioactive compounds exhibit poor water solubility.
-
Solvent-Assisted Delivery: Organic solvents like dimethyl sulfoxide (DMSO) are frequently used to dissolve hydrophobic compounds. It is crucial to use the lowest possible concentration of the solvent, as it can have independent cytotoxic effects.
-
Nanoformulations: Encapsulating compounds within nanoparticles can enhance their stability, solubility, and cellular uptake.[1][2] Various types of nanoparticles are utilized, including:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.
-
Polymeric Nanoparticles: Made from biodegradable polymers, these can be tailored for controlled release.[1]
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room and body temperature.
-
Magnetic Nanoparticles: These can be guided to target cells using an external magnetic field and are useful for both delivery and imaging.
-
-
Hydrogels: Three-dimensional polymer networks that can encapsulate and provide sustained release of therapeutic agents.[3][4]
-
Viral Vectors: Genetically engineered viruses can be used to deliver genetic material (e.g., for CRISPR-based therapies) into cells with high efficiency.[5][6]
2. Experimental Protocols
The following protocols are fundamental for evaluating the efficacy and safety of a chosen delivery system for a therapeutic compound in vitro.
2.1. Cell Viability and Cytotoxicity Assays
These assays are essential to determine the effect of the delivery system and the encapsulated compound on cell health.
2.1.1. MTT Assay (Colorimetric)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[7] The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the delivery system (with and without the encapsulated compound) and appropriate controls (e.g., vehicle control, untreated cells).
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
2.1.2. Lactate Dehydrogenase (LDH) Assay (Colorimetric)
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised. The assay measures the enzymatic activity of LDH, which is proportional to the number of lysed cells.
-
Protocol:
-
Follow steps 1-3 from the MTT assay protocol.
-
Include control wells for maximum LDH release by treating a set of cells with a lysis buffer.[8]
-
Carefully collect a portion of the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
2.2. Cellular Uptake Studies
These studies are performed to confirm that the delivery system is effectively internalized by the cells.
-
Protocol (using a fluorescently labeled delivery system):
-
Label the delivery system with a fluorescent dye (e.g., FITC, Rhodamine).
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat the cells with the fluorescently labeled delivery system.
-
After the desired incubation time, wash the cells with PBS to remove any non-internalized particles.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Mount the coverslips on microscope slides.
-
Visualize the cellular uptake of the delivery system using fluorescence microscopy.
-
3. Data Presentation
Quantitative data from the in vitro assays should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Delivery System X with Compound Y on ABC Cancer Cells (MTT Assay)
| Treatment Group | Concentration (µg/mL) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) | Cell Viability (%) ± SD (72h) |
| Untreated Control | 0 | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| Vehicle Control (e.g., DMSO) | 0.1% | 98 ± 4.5 | 97 ± 5.0 | 96 ± 5.5 |
| Empty Delivery System | 10 | 95 ± 6.0 | 92 ± 5.8 | 89 ± 6.3 |
| Empty Delivery System | 50 | 90 ± 5.5 | 85 ± 6.2 | 80 ± 7.0 |
| Compound Y (Free) | 10 | 75 ± 7.1 | 60 ± 6.5 | 45 ± 5.9 |
| Compound Y (in Delivery System) | 10 | 65 ± 6.8 | 50 ± 7.0 | 30 ± 6.2 |
Table 2: In Vitro Cytotoxicity of Delivery System X with Compound Y on ABC Cancer Cells (LDH Assay)
| Treatment Group | Concentration (µg/mL) | LDH Release (%) ± SD (24h) | LDH Release (%) ± SD (48h) | LDH Release (%) ± SD (72h) |
| Untreated Control | 0 | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |
| Vehicle Control (e.g., DMSO) | 0.1% | 6 ± 1.3 | 7 ± 1.6 | 8 ± 2.0 |
| Empty Delivery System | 10 | 8 ± 2.0 | 10 ± 2.2 | 12 ± 2.5 |
| Empty Delivery System | 50 | 15 ± 2.5 | 20 ± 3.0 | 25 ± 3.5 |
| Compound Y (Free) | 10 | 30 ± 4.1 | 45 ± 4.8 | 60 ± 5.2 |
| Compound Y (in Delivery System) | 10 | 40 ± 4.5 | 55 ± 5.0 | 75 ± 5.8 |
| Maximum LDH Release | - | 100 | 100 | 100 |
4. Visualizations
Experimental Workflow for In Vitro Delivery System Evaluation
Caption: Workflow for evaluating a novel drug delivery system in vitro.
Signaling Pathway Activated by a Hypothetical Therapeutic Compound
Caption: A hypothetical signaling cascade initiated by a therapeutic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Researcher uses nanomedicine to improve effectiveness and safety of chemotherapy | Folio [ualberta.ca]
- 3. Hydrogel Delivery Device for the In Vitro and In Vivo Sustained Release of Active rhGALNS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protective vaccine delivery system for in vivo T cell stimulation using nanoengineered polymer hydrogel capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Delivery systems intended for in vivo gene therapy of cancer: targeting and replication competent viral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Salvisyrianone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvisyrianone is a rearranged abietane diterpene isolated from the roots of Salvia syriaca L.[1][2]. As a unique natural product, it represents a novel scaffold for potential therapeutic development. Initial studies have suggested that this compound may possess biological activities of interest, including antihypertensive and antitumor properties, though research into its specific mechanisms and full potential is still in its infancy.[3][4]
These application notes provide a summary of the currently available data on this compound and offer detailed protocols for its isolation, purification, and preliminary biological evaluation. Given the limited specific data on this compound, the protocols for biological assays are based on established methodologies for screening natural products for antihypertensive and cytotoxic activities.
Data Presentation
The quantitative data for this compound is currently limited, reflecting its status as a relatively new and unextensively studied natural product. The following tables summarize the available physicochemical and biological information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 250691-57-7 | Commercial Suppliers |
| Molecular Formula | C₂₀H₂₄O₃ | Ulubelen et al., 2000 |
| Molecular Weight | 312.1725 (Calculated) | Ulubelen et al., 2000 |
| Appearance | Amorphous Compound | Ulubelen et al., 2000 |
| UV (MeOH) λₘₐₓ (log ε) | 255 (4.2), 290 (4.1), 412 (2.75) nm | Ulubelen et al., 2000 |
| IR (CHCl₃) νₘₐₓ | 2925, 2860, 1731, 1660, 1630 (sh) cm⁻¹ | Ulubelen et al., 2000 |
| HRMS m/z | 312.1740 | Ulubelen et al., 2000 |
Table 2: Summary of Reported Biological Activity for this compound
| Activity | Assay Type | Model | Results | Source |
| Antihypertensive | In vivo | Wistar Albino Rats | The crude extract of S. syriaca roots showed a significant reduction in direct blood pressure. This compound was isolated from this extract, suggesting it may contribute to this activity. Specific quantitative data for the pure compound is not provided in the initial report. | Ulubelen et al., 2000 |
| Antitumor | Not Specified | Not Specified | Commercial suppliers list potential antitumor activity, but no primary research data is available to substantiate this claim. | Commercial Suppliers |
Note: The lack of extensive biological data highlights a significant opportunity for further research to characterize the pharmacological profile of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the study of this compound.
Protocol 1: Isolation and Purification of this compound from Salvia syriaca
This protocol is adapted from the original isolation procedure described by Ulubelen et al., 2000.
1. Plant Material and Extraction: a. Air-dry the roots of Salvia syriaca and grind them into a coarse powder. b. Macerate the powdered roots (e.g., 1 kg) in methanol (MeOH) at room temperature for 48-72 hours with occasional agitation. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
2. Solvent Partitioning: a. Suspend the crude MeOH extract in a mixture of methanol and water (9:1). b. Perform liquid-liquid partitioning against n-hexane to remove nonpolar constituents. c. Concentrate the methanol-water layer and then partition it against chloroform (CHCl₃). d. The chloroform fraction, which contains the diterpenes, should be collected and dried under reduced pressure.
3. Chromatographic Purification: a. Subject the dried chloroform extract to column chromatography on a silica gel (60-230 mesh) column. b. Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc), starting with 100% n-hexane and gradually increasing the polarity. c. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:EtOAc 8:2) and visualizing with UV light and/or an appropriate staining reagent (e.g., vanillin-sulfuric acid). d. Pool fractions containing compounds with similar TLC profiles. e. Fractions containing this compound can be further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure amorphous compound.
4. Structure Elucidation: a. Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMBC, HRMS, and IR spectroscopy, and compare the data with the published values.
Protocol 2: Proposed In Vivo Screening for Antihypertensive Activity
This is a generalized protocol for evaluating the effects of a test compound on blood pressure in rats, based on the methods suggested in the primary literature.
1. Animals: a. Use male Wistar albino or spontaneously hypertensive rats (SHRs), weighing 250-300g. b. House the animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. c. Allow at least one week for acclimatization before the experiment.
2. Catheter Implantation (for direct blood pressure measurement): a. Anesthetize the rats (e.g., with a ketamine/xylazine cocktail). b. Surgically implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for intravenous administration of the test compound. c. Allow a recovery period of 48 hours.
3. Experimental Procedure: a. On the day of the experiment, connect the arterial catheter to a pressure transducer linked to a data acquisition system to record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR). b. Allow the animal to stabilize for at least 30 minutes to obtain a baseline reading. c. Dissolve this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline). d. Administer graded doses of this compound (e.g., 1, 5, 10 mg/kg) intravenously. e. Record blood pressure and heart rate continuously for at least 60 minutes after each dose. f. Include a vehicle control group and a positive control group (e.g., propranolol or regitine).
4. Data Analysis: a. Calculate the mean change in blood pressure and heart rate from the baseline for each dose. b. Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significance. c. Plot dose-response curves to determine the potency of this compound.
Protocol 3: Proposed In Vitro Screening for Anticancer Activity (MTT Assay)
This protocol describes a standard colorimetric assay to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.
1. Cell Culture: a. Culture selected human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. b. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure: a. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Prepare a stock solution of this compound in DMSO and make serial dilutions in the growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells. d. Incubate the plates for 48 or 72 hours. e. After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. f. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. g. Shake the plate for 15 minutes on an orbital shaker.
3. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Mandatory Visualizations
Caption: Workflow for the discovery of this compound.
Caption: Proposed workflow for in vivo antihypertensive screening.
References
Unraveling the Molecular Targets of Salvisyrianone: A Guide to Studying Protein Interactions
Introduction
Salvisyrianone, a novel natural product, presents a promising avenue for therapeutic development. Understanding its mechanism of action is paramount, and this begins with identifying and characterizing its protein interaction partners. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques and protocols for studying this compound-protein interactions. The methodologies outlined here are designed to facilitate a systematic and rigorous investigation, from initial target discovery to detailed biophysical characterization.
I. Overall Workflow for Target Identification and Validation
The journey from a bioactive compound to a potential therapeutic involves a multi-step process of identifying its molecular targets and validating the interaction. The following workflow provides a strategic approach to studying this compound-protein interactions.
Figure 1: A generalized workflow for the identification and validation of protein targets for a novel natural product like this compound.
II. Application Notes: Methodologies for Studying this compound-Protein Interactions
This section details the various computational and experimental techniques that can be employed to identify and characterize the protein targets of this compound.
A. Computational Approaches for Target Prediction
Computational methods are invaluable for generating initial hypotheses about the potential protein targets of this compound, saving considerable time and resources in the early stages of investigation.[1]
-
Molecular Docking: This technique predicts the preferred orientation of this compound when bound to a protein target. By screening large libraries of protein structures, it is possible to identify proteins with binding pockets that are complementary to the structure of this compound.
-
Pharmacophore Modeling: If a set of molecules with similar biological activity to this compound is known, a pharmacophore model can be constructed. This model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This model can then be used to screen for potential protein targets.
-
Target Prediction Based on Ligand Similarity: By comparing the chemical structure of this compound to databases of known ligands, it is possible to infer potential targets. If this compound is structurally similar to a compound with a known protein target, it is plausible that this compound may interact with the same or a related protein.
B. Experimental Approaches for Target Identification
Experimental validation is crucial to confirm the predictions made by computational methods and to discover novel targets.
-
Affinity Purification-Mass Spectrometry (AP-MS): This is a powerful and widely used technique for identifying protein targets of small molecules.[2] In this method, this compound is chemically modified with a tag (e.g., biotin) and immobilized on a solid support (e.g., agarose beads). This "bait" is then incubated with a cell lysate. Proteins that bind to this compound are "pulled down" and subsequently identified by mass spectrometry.[2][3]
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive chemical probes to covalently label the active sites of enzymes.[4] If this compound is suspected to be an enzyme inhibitor, a probe based on its structure can be designed to identify its target enzymes directly in a complex biological sample.
-
Genetic Approaches: Genetic methods can be employed to identify targets by observing which genetic perturbations (e.g., overexpression or knockdown of a specific gene) lead to changes in cellular sensitivity to this compound.[5] Techniques like CRISPR/Cas9 screening can be used to systematically knock out genes and identify those that confer resistance or sensitivity to the compound.[6][7]
C. Biophysical and Biochemical Assays for Target Validation and Characterization
Once potential protein targets have been identified, their interaction with this compound must be validated and characterized in detail using biophysical and biochemical assays.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[3] By immobilizing the target protein on a sensor chip and flowing a solution of this compound over the surface, one can obtain quantitative information on binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
-
MicroScale Thermophoresis (MST): MST measures the directed movement of molecules along a temperature gradient, which is dependent on their size, charge, and hydration shell. Binding of this compound to a fluorescently labeled target protein will alter its thermophoretic movement, allowing for the determination of the binding affinity.
III. Experimental Protocols
This section provides detailed protocols for key experiments in the study of this compound-protein interactions.
Protocol 1: Affinity Pull-Down Assay using Immobilized this compound
Objective: To identify proteins from a cell lysate that bind to this compound.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated agarose beads
-
Cell lysate from a relevant cell line or tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometer
Procedure:
-
Immobilization of this compound:
-
Incubate biotinylated this compound with streptavidin-coated agarose beads for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound this compound.
-
-
Incubation with Cell Lysate:
-
Prepare cell lysate by harvesting and lysing cells in lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate the pre-cleared lysate with the this compound-immobilized beads for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate lysate with beads that have not been coupled to this compound.
-
-
Washing and Elution:
-
Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding elution buffer and boiling for 5-10 minutes.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Data Presentation:
Table 1: Hypothetical Mass Spectrometry Results from this compound Pull-Down Assay
| Protein ID | Gene Name | Protein Name | Score | Unique Peptides | Fold Enrichment (this compound vs. Control) |
| P12345 | TPK1 | Thiamine pyrophosphokinase 1 | 250 | 15 | 25.3 |
| Q67890 | MAPK1 | Mitogen-activated protein kinase 1 | 180 | 10 | 18.7 |
| A1B2C3 | HSP90AA1 | Heat shock protein 90-alpha | 150 | 8 | 5.2 |
| D4E5F6 | ACTB | Beta-actin | 120 | 7 | 1.5 (non-specific) |
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
Objective: To determine the binding affinity and kinetics of the this compound-protein interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified target protein
-
This compound solution in a range of concentrations
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface, followed by a dissociation phase with running buffer.
-
As a control, inject the same concentrations of this compound over a reference flow cell with no immobilized protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation:
Table 2: Hypothetical Kinetic and Affinity Data from SPR Analysis
| Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) |
| TPK1 | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |
| MAPK1 | 2.8 x 10^4 | 5.6 x 10^-4 | 20.0 |
| HSP90AA1 | 7.2 x 10^3 | 1.4 x 10^-3 | 194.4 |
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the thermodynamic parameters of the this compound-protein interaction.
Materials:
-
ITC instrument
-
Purified target protein
-
This compound solution
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze the purified target protein and dissolve the this compound in the same buffer to minimize buffer mismatch effects.
-
Degas both the protein and this compound solutions.
-
-
ITC Experiment:
-
Load the target protein into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the protein solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the stoichiometry (n), binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Data Presentation:
Table 3: Hypothetical Thermodynamic Parameters from ITC Analysis
| Target Protein | n (Stoichiometry) | KD (nM) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |
| TPK1 | 1.05 | 2.5 | -8.5 | 3.2 | -11.7 |
| MAPK1 | 0.98 | 22.1 | -6.2 | 4.1 | -10.3 |
IV. Visualization of Potential Signaling Pathway Modulation
Identifying the protein target of this compound is the first step. Understanding how this interaction affects cellular signaling pathways is crucial for elucidating its mechanism of action. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.
Figure 2: Hypothetical inhibition of the MAPK signaling pathway by this compound through direct interaction with MAPK1.
The study of this compound-protein interactions is a critical endeavor in the path towards understanding its biological function and therapeutic potential. The integrated approach outlined in this document, combining computational prediction, experimental target identification, and detailed biophysical characterization, provides a robust framework for success. By systematically applying these techniques, researchers can unravel the molecular mechanisms of this compound and pave the way for its development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 4. Protein-Natural Product Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 5. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. nuvisan.com [nuvisan.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Salvisyrianone Extraction
Welcome to the technical support center for Salvisyrianone extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound from Salvia syriaca. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance your extraction yield and purity.
Troubleshooting Guide: Low this compound Yield
Experiencing lower than expected yields of this compound can be frustrating. This guide addresses common issues and provides systematic solutions to improve your extraction efficiency.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration. | Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder. |
| Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol). Based on the diterpenoid nature of this compound, moderately polar solvents are often a good starting point. | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not effectively solvate all the target compound. | Increase the solvent-to-solid ratio. Experiment with different ratios (e.g., 1:10, 1:15, 1:20 w/v) to find the optimal balance between yield and solvent consumption. | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction. | Optimize the extraction time and temperature. For maceration, increase the soaking time with regular agitation. For heat-assisted methods like Soxhlet or reflux, ensure the temperature is appropriate for the solvent and the duration is sufficient for thorough extraction. | |
| Low Purity of this compound in Extract | Co-extraction of Impurities: The chosen solvent may be too polar or non-polar, leading to the extraction of a wide range of other compounds. | Employ a sequential extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll, followed by a solvent of intermediate polarity to extract this compound. |
| Degradation of this compound: The compound may be sensitive to heat, light, or pH changes during extraction. | Use lower extraction temperatures if possible. Protect the extraction setup from direct light. Ensure the pH of the solvent is neutral unless otherwise required. Consider using extraction techniques that avoid high temperatures, such as ultrasonic-assisted extraction. | |
| Loss of Compound During Work-up | Incomplete Solvent Evaporation: Residual solvent can interfere with subsequent purification steps. | Use a rotary evaporator at a controlled, low temperature to remove the solvent completely. |
| Degradation During Solvent Removal: Overheating during evaporation can degrade thermolabile compounds. | Maintain a low temperature on the rotary evaporator water bath (e.g., 40°C). | |
| Poor Phase Separation in Liquid-Liquid Extraction: Inefficient separation of aqueous and organic layers can lead to loss of product. | Allow sufficient time for layers to separate completely. If emulsions form, try adding brine or gently swirling the separatory funnel. Perform multiple extractions of the aqueous layer to maximize recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The optimal solvent for this compound extraction has not been definitively established in the literature. However, as a diterpenoid, solvents of intermediate polarity are likely to be effective. It is recommended to perform small-scale pilot extractions with a range of solvents such as acetone, ethyl acetate, and ethanol to determine the best option for your specific plant material and experimental setup.
Q2: How can I minimize the degradation of this compound during extraction?
A2: Diterpenoids can be susceptible to degradation by heat, light, and extreme pH. To minimize degradation, consider using extraction methods that do not require high temperatures, such as maceration or ultrasonic-assisted extraction. Protect your extraction apparatus from light by covering it with aluminum foil. Use high-purity, neutral pH solvents.
Q3: Is there a recommended method for the initial preparation of the Salvia syriaca plant material?
A3: Proper preparation is crucial. The plant material should be thoroughly dried to a constant weight to prevent enzymatic degradation of the target compound. A circulating air oven at a temperature between 40-50°C is recommended. After drying, the material should be ground into a fine powder to maximize the surface area for solvent interaction.
Q4: What is a typical yield of essential oil from Salvia syriaca?
A4: The yield of essential oil from Salvia syriaca has been reported to be around 0.14%.[1] However, the concentration of this compound within this essential oil or in a solvent extract is not well-documented and can vary based on factors like plant genetics, growing conditions, and harvest time.
Q5: How can I confirm the presence and quantity of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable technique for the identification and quantification of this compound. A reference standard of this compound would be required for accurate quantification. Thin Layer Chromatography (TLC) can be used for rapid qualitative assessment of the extract.
Experimental Protocols
Protocol 1: Maceration for this compound Extraction
This protocol provides a basic method for extracting this compound using maceration, which is a simple and gentle technique.
-
Preparation of Plant Material:
-
Dry the aerial parts of Salvia syriaca at 40-50°C until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask.
-
Add 1 L of acetone (or another solvent of choice) to the flask (1:10 solid-to-solvent ratio).
-
Seal the flask and place it on an orbital shaker at room temperature.
-
Macerate for 48 hours with continuous agitation.
-
-
Filtration and Concentration:
-
After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with an additional 200 mL of the solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Storage:
-
Store the crude extract in a sealed, amber-colored vial at 4°C to prevent degradation.
-
Protocol 2: Soxhlet Extraction for this compound
Soxhlet extraction is a more exhaustive method that can lead to higher yields but may pose a risk of degrading thermolabile compounds.
-
Preparation of Plant Material:
-
Prepare the dried and powdered Salvia syriaca as described in Protocol 1.
-
-
Extraction:
-
Place 50 g of the powdered plant material into a cellulose thimble.
-
Place the thimble inside the chamber of a Soxhlet extractor.
-
Add 500 mL of ethyl acetate (or another appropriate solvent) to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 8-12 hours, ensuring a consistent cycle of siphoning.
-
-
Concentration:
-
After the extraction is complete, allow the apparatus to cool.
-
Remove the solvent from the round-bottom flask using a rotary evaporator at 40°C to yield the crude extract.
-
-
Storage:
-
Store the crude extract as described in Protocol 1.
-
Data Presentation
Table 1: Hypothetical Comparison of Extraction Solvents for this compound Yield
| Solvent | Polarity Index | Hypothetical Yield of Crude Extract (%) | Hypothetical Purity of this compound in Extract (%) | Notes |
| n-Hexane | 0.1 | 1.5 | 5 | Good for removing non-polar impurities. |
| Ethyl Acetate | 4.4 | 5.2 | 25 | A good balance of yield and selectivity. |
| Acetone | 5.1 | 6.8 | 20 | Higher yield but may co-extract more polar impurities. |
| Ethanol | 5.2 | 8.5 | 15 | High yield, but may extract a significant amount of chlorophyll and other polar compounds. |
| Methanol | 6.6 | 9.2 | 10 | Highest yield of crude extract, but likely lowest purity of the target compound. |
Visualizations
Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Logical Relationship of Factors Affecting this compound Yield
Caption: Key factors influencing the final yield of this compound.
Hypothetical Signaling Pathway Inhibition by this compound
As no specific signaling pathway for this compound has been identified, this diagram illustrates a hypothetical mechanism of action for educational purposes.
Caption: Hypothetical inhibition of a cellular signaling pathway by this compound.
References
Navigating the Synthesis and Purification of Salvisyrianone and Related Diterpenoids: A Technical Support Center
Disclaimer: Direct and extensive literature detailing the specific challenges in the synthesis and purification of Salvisyrianone is currently limited. However, based on its structural class as a complex diterpenoid, we can infer potential difficulties and solutions by examining the well-documented synthesis of the related compound, Salvinorin A. This guide provides troubleshooting advice and frequently asked questions based on established methodologies for complex natural product synthesis, with Salvinorin A serving as a primary case study.
Frequently Asked Questions (FAQs)
Q1: My total synthesis of a this compound-like scaffold is resulting in very low overall yield. What are the common pitfalls?
A1: Low overall yield in a multi-step synthesis of complex molecules like diterpenoids is a frequent challenge. Key areas to investigate include:
-
Reagent Stability and Purity: Ensure all reagents, especially sensitive ones like organometallics or those prone to decomposition, are fresh and of high purity.
-
Reaction Conditions: Small deviations in temperature, reaction time, or atmospheric conditions (moisture, oxygen) can significantly impact yield. Strict adherence to optimized protocols is crucial.
-
Intermediate Purification: Incomplete purification of intermediates can lead to the accumulation of side products that inhibit subsequent reactions. Analyze the purity of each intermediate thoroughly.
-
Protecting Group Strategy: An inefficient protecting group strategy can lead to undesired side reactions or difficult deprotection steps, both of which can drastically reduce yield.
Q2: I am observing the formation of multiple diastereomers in a key stereocenter-forming reaction. How can I improve diastereoselectivity?
A2: Achieving high diastereoselectivity is a common hurdle in the synthesis of natural products with multiple chiral centers. Consider the following approaches:
-
Chiral Auxiliaries: Employing a chiral auxiliary can effectively guide the stereochemical outcome of a reaction.
-
Substrate Control: The inherent stereochemistry of the starting material or an intermediate can be leveraged to direct the formation of a specific diastereomer.
-
Reagent-Controlled Reactions: Utilize chiral reagents or catalysts that are known to induce high levels of diastereoselectivity. For instance, in the synthesis of Salvinorin A, specific chiral ligands have been used to control the stereochemistry of key additions[1].
-
Solvent and Temperature Effects: Systematically screen different solvents and reaction temperatures, as these parameters can have a profound influence on the transition state energies leading to different diastereomers.
Q3: The purification of my final compound by standard column chromatography is proving difficult due to closely eluting impurities. What advanced purification techniques can I use?
A3: When standard chromatography fails to provide adequate separation, more advanced techniques are necessary. For complex diterpenoids, the following are often employed:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC offer significantly higher resolution than standard column chromatography. Method development will be key to achieving baseline separation.
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative to HPLC, often providing faster separations and using less organic solvent.
-
Counter-Current Chromatography (CCC): This technique separates compounds based on their differential partitioning between two immiscible liquid phases, which can be effective for separating structurally similar molecules.
Troubleshooting Guides
Problem: Low Yield in a Critical Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a freshly opened bottle of the catalyst or a pre-activated catalyst. |
| Poor Ligand Quality | Purify the ligand before use. |
| Presence of Water or Oxygen | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents. |
| Incorrect Stoichiometry | Carefully re-verify the molar equivalents of all reactants. |
| Sub-optimal Temperature | Run a temperature screen to find the optimal reaction temperature. |
Problem: Incomplete Reaction or Stall
| Potential Cause | Troubleshooting Step |
| Deactivated Reagent | Add a fresh portion of the reagent. |
| Product Inhibition | If possible, perform the reaction at a lower concentration. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Poor Solubility of Starting Material | Screen for a solvent system in which all reactants are fully soluble at the reaction temperature. |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Purification of a Diterpenoid
-
Column Selection: A C18 column is a common starting point for the purification of moderately polar organic compounds like diterpenoids.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents: Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Elution: Start with a low percentage of Solvent B and gradually increase the concentration over time. A typical gradient might be 5% to 95% Solvent B over 30 minutes.
-
Sample Preparation: Dissolve the crude sample in a small amount of the initial mobile phase composition or a compatible solvent like methanol. Filter the sample through a 0.22 µm syringe filter before injection.
-
Detection: Use a UV detector, monitoring at a wavelength where the compound of interest has strong absorbance (e.g., 210 nm and 254 nm).
-
Fraction Collection: Collect fractions based on the retention time of the desired peak.
-
Analysis and Pooling: Analyze the collected fractions by LC-MS or TLC to confirm the presence and purity of the target compound. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure.
Visualizations
Caption: A generalized workflow for the total synthesis of a complex diterpenoid like this compound.
Caption: A decision tree for troubleshooting the purification of a complex organic molecule.
Quantitative Data Summary
While specific yield data for this compound synthesis is not available, a review of various total syntheses of the related diterpenoid, Salvinorin A, can provide a benchmark for expected efficiency.
| Salvinorin A Synthesis Approach | Number of Steps | Overall Yield | Reference |
| Evans (2007) | 33 | Not explicitly stated | J. Am. Chem. Soc. 2007, 129, 29, 8968–8969 |
| Hagiwara (2009) | ~25 | ~1% | Not directly in provided search results |
| Forsyth (2016) | Not explicitly stated | Not explicitly stated | Chemistry. 2016 Dec 12;22(50):17983-17986 |
| Shenvi (2017 - for 20-nor-Salvinorin A) | 10 | Not explicitly stated | ChemRxiv. 2017. DOI: 10.26434/chemrxiv.5321998.v1 |
Note: Overall yields for such complex syntheses are often low and highly dependent on the specific route and experimental execution.
References
Technical Support Center: Optimizing Salinomycin Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Salinomycin dosage for their cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the general mechanism of action of Salinomycin?
Salinomycin is an antibiotic that has been shown to selectively target and kill cancer stem cells.[1][2] Its primary mechanisms of action include:
-
Induction of Apoptosis: Salinomycin can trigger programmed cell death in cancer cells.[3][4]
-
Generation of Reactive Oxygen Species (ROS): It can increase the levels of ROS within cancer cells, leading to oxidative stress and cell death.[3]
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Inhibition of Signaling Pathways: Salinomycin has been found to interfere with various signaling pathways crucial for cancer cell survival and proliferation, such as the Wnt/β-catenin, PI3K/Akt, and Notch pathways.[1]
-
Disruption of Ion Transport: As a potassium ionophore, it disrupts the ion balance across cellular membranes, which can contribute to its cytotoxic effects.
2. What is a typical starting concentration range for Salinomycin in cell culture?
The effective concentration of Salinomycin can vary significantly depending on the cell line being tested. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. A common starting point for many cancer cell lines is in the low micromolar (µM) range. For instance, studies on prostate cancer cells have used concentrations around 5 µM.[3]
3. How should I prepare my Salinomycin stock solution?
Salinomycin is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[5] It is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells, generally below 0.1-0.5%.
4. My cells are not responding to Salinomycin treatment. What could be the issue?
Several factors could contribute to a lack of response:
-
Incorrect Dosage: The concentration of Salinomycin may be too low for your specific cell line. A dose-response study is essential.
-
Cell Line Resistance: Some cell lines may be inherently resistant to Salinomycin.
-
Compound Degradation: Ensure your Salinomycin stock solution has been stored properly and has not degraded.
-
Experimental Error: Double-check all calculations and dilutions. Review your experimental protocol for any potential errors.
5. I'm observing high levels of cell death even in my control group. What should I do?
High cell death in control groups can be due to several factors unrelated to the drug treatment:
-
Solvent Toxicity: The concentration of your solvent (e.g., DMSO) may be too high. Prepare a vehicle control with the same concentration of DMSO as your highest Salinomycin dose to test for solvent-induced cytotoxicity.
-
Cell Culture Conditions: Issues such as contamination (mycoplasma, bacteria, fungi), improper CO2 levels, temperature fluctuations, or poor-quality media and supplements can all lead to increased cell death.[6][7][8]
-
Handling Errors: Over-trypsinization or harsh pipetting can damage cells.
Troubleshooting Guide
This table provides solutions to common problems encountered during Salinomycin cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | Ineffective drug concentration | Perform a dose-response curve to determine the IC50 for your cell line. |
| Cell line resistance | Consider using a different cell line or combination therapy. | |
| Degraded Salinomycin stock | Prepare a fresh stock solution. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| High variability between replicates | Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix gently before aliquoting into wells. |
| Inaccurate pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Precipitation of Salinomycin in media | Poor solubility | Ensure the final DMSO concentration is sufficient to keep the compound in solution. Do not exceed the solubility limit of Salinomycin in your final culture medium. |
| Interaction with media components | Test the solubility of Salinomycin in your specific cell culture medium before starting the experiment. | |
| Unexpected morphological changes in cells | Contamination | Regularly test your cell cultures for mycoplasma and other contaminants.[8] |
| Sub-lethal drug effects | Observe cells at multiple time points to document morphological changes induced by Salinomycin. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of Salinomycin using an MTT assay.
1. Cell Seeding:
- Culture cells to 70-80% confluency.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
- Incubate for 24 hours to allow for cell attachment.[9]
2. Compound Treatment:
- Prepare a serial dilution of your Salinomycin stock solution in cell culture medium to achieve the desired final concentrations.
- Include a vehicle control (medium with the same concentration of DMSO as the highest Salinomycin dose) and a no-treatment control.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Salinomycin or controls.
- Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]
3. MTT Assay:
- After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the Salinomycin concentration to determine the IC50 value.
Data Presentation: Example IC50 Values of Salinomycin
The following table summarizes hypothetical IC50 values for Salinomycin in different cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 5.2 |
| DU145 | Prostate Cancer | 7.8 |
| MCF-7 | Breast Cancer | 3.5 |
| A549 | Lung Cancer | 9.1 |
Signaling Pathways and Workflows
Salinomycin-Induced Apoptosis Pathway
Caption: Salinomycin-induced apoptosis signaling cascade.
Experimental Workflow for Determining Salinomycin IC50
Caption: Workflow for IC50 determination of Salinomycin.
Troubleshooting Logic for Poor Cell Viability
Caption: Troubleshooting logic for unexpected cell death.
References
- 1. Salinomycin: A new paradigm in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salinomycin as a potent anticancer stem cell agent: State of the art and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salinomycin triggers prostate cancer cell apoptosis by inducing oxidative and endoplasmic reticulum stress via suppressing Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of salinomycin on growth and migration in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpls.org [wjpls.org]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Salvisyrianone Stability in Solution
Disclaimer: Currently, there is limited publicly available data specifically detailing the degradation pathways and optimal storage conditions for Salvisyrianone. The following troubleshooting guides, FAQs, and protocols are based on established principles for the handling and stability testing of similar diterpenoid compounds. It is strongly recommended that researchers perform specific stability studies for this compound under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For initial solubilization, it is advisable to use a high-purity organic solvent such as DMSO, ethanol, or acetonitrile. For aqueous experimental buffers, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous medium. The final concentration of the organic solvent in the aqueous solution should be kept to a minimum to avoid potential toxicity or off-target effects in biological assays.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of diterpenoid compounds can be significantly influenced by pH.[1][2] Generally, extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis of ester or lactone functionalities, which may be present in the this compound structure. It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless experimental conditions require otherwise. A preliminary pH stability screen is advised.
Q3: What are the optimal temperature conditions for storing this compound solutions?
A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), freezing at -20°C or -80°C is preferable. It is important to minimize freeze-thaw cycles, which can accelerate degradation. Aliquoting stock solutions into single-use volumes is a recommended practice.
Q4: Is this compound sensitive to light?
A4: Many complex organic molecules are susceptible to photodegradation. To mitigate this risk, it is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Experiments should be conducted under subdued lighting conditions whenever possible.
Q5: What are the potential degradation pathways for this compound?
A5: While specific pathways for this compound are not yet elucidated, diterpenoids can undergo several degradation reactions, including:
-
Hydrolysis: Cleavage of ester or lactone rings, often catalyzed by acidic or basic conditions.[3][4]
-
Oxidation: Reaction with atmospheric or dissolved oxygen, potentially targeting electron-rich moieties in the molecule. This can be accelerated by exposure to light or the presence of metal ions.
-
Isomerization: Conversion into different stereoisomers under certain solvent or pH conditions.
Troubleshooting Guide
Problem 1: I am observing a rapid loss of this compound in my aqueous experimental buffer.
-
Question: What is the pH of your buffer?
-
Answer: If the pH is acidic or alkaline, consider adjusting it to a neutral range (pH 6-8) if your experiment allows. Perform a small-scale time-course experiment to assess stability at different pH values.
-
-
Question: Are you protecting your solution from light?
-
Answer: Ensure your container is light-protecting (amber vial or foil-wrapped). Minimize exposure to ambient light during handling.
-
-
Question: What is the storage temperature?
-
Answer: For working solutions, try to keep them on ice or at a controlled cool temperature. Avoid leaving solutions at room temperature for extended periods.
-
Problem 2: I see precipitate forming in my this compound stock solution after freezing.
-
Question: What solvent are you using for your stock solution?
-
Answer: If you are using a solvent that freezes at -20°C (e.g., DMSO), the compound may precipitate out. Upon thawing, ensure the solution is completely re-dissolved, potentially with gentle warming and vortexing.
-
-
Question: What is the concentration of your stock solution?
-
Answer: The concentration may be too high, exceeding the solubility limit at low temperatures. Consider preparing a slightly less concentrated stock solution.
-
Problem 3: My experimental results are inconsistent, and I suspect compound degradation.
-
Question: How old is your stock solution?
-
Answer: Prepare fresh stock solutions regularly. For critical experiments, it is advisable to use a freshly prepared solution.
-
-
Question: How many times has the stock solution been freeze-thawed?
-
Answer: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | % this compound Remaining | Major Degradation Products Observed |
| 0.1 M HCl | 24 | 65% | Peak 1 (early eluting) |
| 0.1 M NaOH | 24 | 40% | Peak 2 (very early eluting) |
| 1% H₂O₂ | 24 | 85% | Peak 3 (multiple minor peaks) |
| 60°C | 24 | 92% | Minor degradation |
| UV Light (254 nm) | 24 | 78% | Peak 4 (broad peak) |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or MS detector
-
C18 analytical column
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 1% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
After incubation, neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples by a validated HPLC or LC-MS method to determine the percentage of this compound remaining and to profile the degradation products.[5][6][7]
-
Protocol 2: Quantification of this compound by HPLC-UV
Objective: To quantify the concentration of this compound in solution.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
Methodology:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Plot the peak area of the this compound standards against their known concentrations to generate a standard curve. Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the standard curve.
Visualizations
Caption: Hypothetical Degradation Pathways for this compound.
Caption: Experimental Workflow for a Forced Degradation Study.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling a Novel Zearalenone Biodegradation Pathway in Metarhizium anisopliae and Elucidating the Role of Cytochrome P450 | MDPI [mdpi.com]
- 4. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The detection and quantitative analysis of the psychoactive component of Salvia divinorum, salvinorin A, in human biological fluids using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing ultraperformance liquid chromatographic analysis of 10 diterpenoid compounds in Salvia miltiorrhiza using central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Salvinorin A Precipitation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for managing the precipitation of Salvinorin A in experimental media. Salvinorin A, a potent and selective kappa opioid receptor (KOR) agonist, is known for its lipophilic nature and poor aqueous solubility, which can lead to challenges in maintaining its dissolved state in aqueous cell culture environments.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my Salvinorin A precipitating when I add it to my cell culture medium?
A1: Salvinorin A is a highly lipophilic molecule with poor water solubility.[2] It is typically dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When this stock solution is diluted into an aqueous-based cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution and form a precipitate. It is a common issue for compounds to precipitate when a DMSO stock solution is diluted with aqueous media.[3]
Q2: What is the recommended solvent for preparing Salvinorin A stock solutions?
A2: Due to its limited solubility in water, DMSO is a commonly used solvent for preparing stock solutions of Salvinorin A and other water-insoluble compounds for in vitro assays.[3][4][5]
Q3: How can I prevent Salvinorin A from precipitating during my experiments?
A3: Several strategies can be employed to prevent precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[6] It is crucial to determine the maximum DMSO concentration your specific cell line can tolerate.[6][7]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions. A helpful technique is to add the culture medium dropwise into your DMSO stock solution while gently vortexing.[8]
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the Salvinorin A stock solution can help improve solubility.[3][6]
-
Sonication: Brief sonication of the final solution can help to redissolve small precipitates that may have formed.[3][9]
-
Use of Co-solvents: In some instances, using a co-solvent like ethanol or polyethylene glycol (PEG) in combination with DMSO might enhance solubility. However, the compatibility and potential toxicity of any co-solvent must be rigorously tested for your specific cell line.[6]
Q4: Can the type of cell culture medium affect Salvinorin A solubility?
A4: Yes, the composition of the cell culture medium can influence compound solubility.[6] Different media formulations have varying concentrations of salts, amino acids, and other components that can interact with Salvinorin A. For instance, media with high concentrations of certain salts may promote precipitation.[10] If you are encountering persistent precipitation, testing the solubility in different base media could be beneficial.[6]
Q5: My compound precipitated after being stored in DMSO. What should I do?
A5: Once a compound crystallizes from a DMSO solution, it can be difficult to redissolve.[9] This is because the crystallized form is often in a lower energy state and less soluble.[9] Warming the solution to 37°C and vortexing or sonicating may help to redissolve the compound.[3] To prevent this, it is recommended to use freshly prepared stock solutions. Freeze-thaw cycles can also increase the likelihood of precipitation.[9]
Data Presentation
Table 1: General Solubility Troubleshooting Techniques
| Technique | Description | Key Considerations |
| Solvent Optimization | Using the appropriate solvent and minimizing its final concentration in the assay. | DMSO is common, but its final concentration should typically be <0.5% to avoid cytotoxicity.[6] |
| pH Adjustment | Modifying the pH of the medium to improve the solubility of ionizable compounds. | Salvinorin A lacks ionizable functional groups, so it cannot form soluble salts, making this method less effective.[1][2] |
| Temperature Control | Pre-warming the medium to 37°C before adding the compound. | Can increase the dissolution rate of some compounds.[3][6] |
| Mechanical Agitation | Gentle vortexing or sonication after dilution. | Can help to break up and redissolve small precipitates.[3][9] |
| Co-solvents | Using a secondary solvent in addition to the primary one. | Requires careful testing for cell toxicity and compatibility.[6] |
Table 2: Factors Influencing Compound Precipitation in Cell Culture
| Factor | Influence on Solubility |
| Compound Properties | High lipophilicity and lack of ionizable groups decrease aqueous solubility.[1][2] |
| Solvent Polarity | A rapid shift from a non-polar solvent (like DMSO) to a polar aqueous medium can cause precipitation.[6] |
| Media Composition | High concentrations of salts and other components can interact with the compound, reducing its solubility.[10] |
| Temperature | Lower temperatures can decrease the solubility of some compounds. |
| pH | While not directly applicable to Salvinorin A, pH can significantly affect the solubility of ionizable compounds.[11] |
| Compound Concentration | Exceeding the solubility limit of the compound in the final medium will lead to precipitation. |
| Storage Conditions | Freeze-thaw cycles of stock solutions can promote crystallization and precipitation.[9] |
Experimental Protocols
Protocol 1: Preparation of Salvinorin A Working Solution
-
Prepare Stock Solution: Dissolve Salvinorin A in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can be used if necessary.[3]
-
Pre-warm Medium: Place the required volume of cell culture medium in a 37°C water bath.
-
Serial Dilution (Recommended): a. Prepare an intermediate dilution of the Salvinorin A stock solution in 100% DMSO. b. In a sterile tube, add the required volume of the pre-warmed cell culture medium. c. While gently vortexing the medium, add the appropriate volume of the Salvinorin A intermediate stock solution dropwise to achieve the final desired concentration.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in the working solution and ensure it is below the cytotoxic level for your cell line (typically <0.5%).[6]
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. If a slight precipitate is observed, brief sonication may be attempted.[3]
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This assay helps determine the maximum soluble concentration of Salvinorin A in your specific experimental conditions.
-
Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of your Salvinorin A stock solution in DMSO.
-
Prepare Assay Plate: In a clear-bottom 96-well plate, add your cell culture medium to each well.
-
Add Compound: Transfer a small, consistent volume (e.g., 1-2 µL) of each compound dilution from the compound plate to the corresponding wells of the assay plate. This will create a range of final Salvinorin A concentrations with a constant final DMSO concentration.
-
Include Controls:
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment.
-
Assess Precipitation:
-
Visual Inspection: Examine the wells under a microscope for the presence of crystals or precipitate.
-
Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering compared to the negative control indicates precipitation.[6]
-
-
Determine Kinetic Solubility: The highest concentration of Salvinorin A that does not show significant precipitation is considered its kinetic solubility under these conditions.[6]
Mandatory Visualization
Caption: Simplified hypothetical signaling pathway of Salvinorin A via the kappa opioid receptor.
References
- 1. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ziath.com [ziath.com]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Overcoming Resistance to Salvisyrianone in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Salvisyrianone in their cancer cell experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to anti-cancer compounds like this compound can arise through several mechanisms. Based on studies of similar natural compounds with anti-cancer properties, potential mechanisms include:
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Upregulation of Drug Efflux Pumps: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy. Some compounds have been shown to be effective in multidrug-resistant (MDR) cells by downregulating P-gp expression.[1]
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Alterations in Target Proteins: While the direct target of this compound may still be under investigation, resistance can develop through mutations in the target protein that prevent drug binding or by the upregulation of alternative signaling pathways that bypass the drug's inhibitory effect.
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Activation of Pro-Survival Signaling Pathways: Cancer cells can adapt by upregulating signaling pathways that promote survival and proliferation, counteracting the apoptotic effects of this compound. This can include pathways like PI3K/Akt and Wnt/β-catenin.[2][3][4][5]
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Increased Drug Metabolism: Cells may enhance their metabolic processes to inactivate or degrade this compound more rapidly.
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Enrichment of Cancer Stem-Like Cells (CSCs): A subpopulation of cancer cells with stem-like properties may be inherently more resistant to therapy and can repopulate the tumor after initial treatment.[4][6] Compounds like Salinomycin have shown efficacy against CSCs.[4][6]
Q2: I am observing high variability in the response to this compound across different cancer cell lines. What could be the reason for this intrinsic resistance?
A2: Intrinsic resistance to a compound can be attributed to the inherent characteristics of the cancer cells. Key factors include:
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Genetic Heterogeneity: Different cancer cell lines possess unique genetic and epigenetic landscapes, leading to variations in the expression of drug targets, metabolizing enzymes, and drug transporters.
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Basal Expression of Resistance-Associated Proteins: Some cell lines may have a naturally high expression of drug efflux pumps or anti-apoptotic proteins like Bcl-2.
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Dominant Pro-Survival Signaling: The baseline activity of pro-survival pathways such as PI3K/Akt or Raf/MEK/ERK can differ significantly between cell lines, influencing their susceptibility to apoptosis-inducing agents.[2]
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Cancer Stem Cell Population: The proportion of cancer stem-like cells within a cell line can influence its overall sensitivity to treatment.[4][6]
Q3: Can combination therapy be an effective strategy to overcome this compound resistance?
A3: Yes, combination therapy is a promising strategy. Combining this compound with other therapeutic agents can enhance its anti-cancer effects and overcome resistance.[2][6] Consider the following approaches:
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Inhibitors of Drug Efflux Pumps: Co-administration with a P-gp inhibitor can increase the intracellular concentration of this compound in resistant cells.
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Inhibitors of Pro-Survival Pathways: Combining this compound with inhibitors of pathways like PI3K/Akt or Wnt/β-catenin can synergistically induce apoptosis.[2][3]
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Conventional Chemotherapeutic Agents: this compound may sensitize cancer cells to traditional chemotherapy drugs like doxorubicin or paclitaxel.[2][6]
-
Targeted Therapies: If a specific resistance mechanism is identified (e.g., upregulation of a particular growth factor receptor), a targeted inhibitor can be used in combination.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed in a Previously Sensitive Cell Line
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance. | 1. Verify Drug Integrity: Confirm the concentration and stability of your this compound stock solution. 2. Assess Efflux Pump Activity: Use an efflux pump activity assay (e.g., Rhodamine 123 efflux assay) to determine if P-gp or other ABC transporters are overactive. 3. Analyze Protein Expression: Perform Western blotting to check for changes in the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspases) and pro-survival pathways (e.g., p-Akt, β-catenin). 4. Sequence Target Protein (if known): If the direct molecular target of this compound is known, sequence the corresponding gene to check for mutations in the resistant cells compared to the sensitive parental cells. |
| Cell line contamination or genetic drift. | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Thaw a fresh vial of early passage, sensitive cells and repeat the experiment. |
Issue 2: No Significant Effect of this compound on a New Cancer Cell Line
| Possible Cause | Troubleshooting Steps |
| Intrinsic resistance. | 1. Determine IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound for this cell line. The IC50 may be significantly higher than in sensitive lines. 2. Profile Basal Protein Expression: Use Western blotting to assess the baseline levels of drug efflux pumps (e.g., P-gp), anti-apoptotic proteins (e.g., Bcl-2 family), and key components of pro-survival signaling pathways (e.g., Akt, Erk). 3. Evaluate Cancer Stem Cell Markers: Use flow cytometry to quantify the percentage of cells expressing CSC markers (e.g., CD133, ALDH1 activity).[3][5] |
| Suboptimal experimental conditions. | 1. Optimize Treatment Duration: Conduct a time-course experiment to determine the optimal treatment duration for observing an effect. 2. Check Media Components: Ensure that components in the cell culture media are not interfering with this compound activity. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Cancer cell lines (sensitive and potentially resistant)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of specific proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
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SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against P-gp, Bcl-2, p-Akt, β-catenin, and a loading control like β-actin or GAPDH)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental (Sensitive) IC50 (µM) | Resistant Subline IC50 (µM) | Fold Resistance |
| MCF-7 (Breast) | 10.5 | 85.2 | 8.1 |
| K562 (Leukemia) | 5.2 | 41.8 | 8.0 |
| HepG2 (Liver) | 15.8 | 110.5 | 7.0 |
| This is example data and should be replaced with experimental results. |
Table 2: Relative Protein Expression in Parental vs. Resistant Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) | P-value |
| P-glycoprotein | 1.0 | 6.5 | <0.01 |
| Bcl-2 | 1.0 | 3.2 | <0.05 |
| p-Akt (Ser473) | 1.0 | 4.8 | <0.01 |
| β-catenin | 1.0 | 2.9 | <0.05 |
| This is example data and should be replaced with experimental results. |
Visualizations
References
- 1. Investigating the Anticancer Potential of Salvicine as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of salinomycin on growth and migration in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications [frontiersin.org]
- 5. Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salinomycin: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Salvia-derived Compounds in Preclinical Research
Disclaimer: Information on "Salvisyrianone" is limited in the current scientific literature. This guide provides troubleshooting and methodological support based on research on related, well-characterized compounds from Salvia species, namely Salvianolic Acid A and Salvinorin A. Researchers working with novel or less-characterized Salvia-derived compounds may find these general principles and protocols applicable.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay results with a Salvia-derived compound are inconsistent. What are the potential causes?
A1: Inconsistent cell viability results can stem from several factors:
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Compound Stability: Ensure the compound is properly stored and protected from light and temperature fluctuations. Prepare fresh dilutions for each experiment from a validated stock solution.
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Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have cytotoxic effects at higher concentrations. Always include a vehicle control (cells treated with the solvent alone at the same concentration used for the compound) to account for this.
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Cell Seeding Density: Inconsistent initial cell numbers can lead to variability. Optimize and standardize your cell seeding density to ensure cells are in the exponential growth phase during treatment.
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Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., MTT, AlamarBlue). Consider using an orthogonal method to confirm your results (e.g., trypan blue exclusion, live/dead staining).
Q2: I am not observing the expected downstream effects on signaling pathways (e.g., PI3K/Akt, MAPK) after treatment. What should I check?
A2: If you are not seeing the expected modulation of signaling pathways, consider the following:
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Treatment Duration and Dose: The effect of the compound on signaling pathways can be transient. Perform a time-course and dose-response experiment to identify the optimal treatment window and concentration.
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Cell Line Specificity: The activity of a compound can be highly dependent on the genetic background of the cell line. Ensure the cell line you are using expresses the target receptor or pathway components.
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Antibody Validation: If using Western blotting, ensure your primary antibodies are specific and validated for the target protein. Run appropriate positive and negative controls.
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Protein Extraction and Handling: Ensure your protein extraction protocol is efficient and that samples are handled to prevent protein degradation (i.e., use protease and phosphatase inhibitors).
Q3: How can I be sure my compound is targeting the intended receptor (e.g., kappa-opioid receptor for Salvinorin A analogues)?
A3: To confirm target engagement, you can perform several experiments:
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Competitive Binding Assays: Use a radiolabeled ligand for the target receptor and measure the ability of your compound to displace it.
-
Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target receptor. The effect of your compound should be diminished in these models.
-
Pharmacological Inhibition: Pre-treat cells with a known antagonist for the target receptor before adding your compound. This should block the downstream effects.
Troubleshooting Guides
Problem: High Variability in Anti-proliferative IC50 Values
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect treatment media for precipitation. Test compound solubility in your culture media at the highest concentration. Consider using a different solvent or a solubilizing agent if necessary. |
| Inconsistent Cell Plating | Use a multichannel pipette for cell seeding. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution. Verify cell counts before plating. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Assay Incubation Time | Optimize the incubation time for your specific cell viability assay (e.g., MTT, XTT). Shorter or longer times can lead to increased variability. |
Problem: No Change in Phosphorylated Protein Levels via Western Blot
| Potential Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins. |
| Rapid Dephosphorylation | Harvest cells quickly and on ice. Immediately add lysis buffer to the plate to inactivate endogenous phosphatases. |
| Incorrect Antibody Dilution | Perform an antibody titration to determine the optimal concentration for your primary and secondary antibodies. |
| Low Target Protein Expression | Ensure your cell line expresses the target protein at a detectable level. You may need to use a more sensitive detection method or a different cell line. |
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Salvia-derived compound in culture media. Remove the old media from the cells and add the compound-containing media. Include a vehicle control (media with solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
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Cell Treatment and Lysis: Treat cells with the compound for the determined time and dose. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-p-ERK) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathways modulated by Salvia-derived compounds.
Caption: A generalized experimental workflow for preclinical evaluation.
Technical Support Center: Minimizing Off-Target Effects of Salvisyrianone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Salvisyrianone in their experiments. Given that this compound is a novel compound with limited published data on its specific off-target profile, this guide focuses on establishing a rigorous experimental framework for characterizing any new small molecule.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a new compound like this compound?
Off-target effects are unintended interactions between a small molecule, such as this compound, and cellular components other than its intended biological target.[1] These interactions are a significant concern because they can lead to:
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Toxicity: Interactions with unintended cellular targets can disrupt normal physiological processes, resulting in cytotoxicity or other adverse effects.[2][3]
-
Reduced Therapeutic Efficacy: In a drug development context, off-target effects can cause dose-limiting toxicities, preventing the administration of a therapeutically effective concentration of the compound.[2]
Q2: How can I proactively predict the potential off-target effects of this compound?
For a novel compound, a multi-pronged approach combining computational and experimental methods is recommended:
-
Computational (In Silico) Prediction: Utilize computational tools that predict potential off-target interactions based on the chemical structure of this compound.[4][5][6][7] These methods compare the molecule's structure to databases of known ligands for a wide range of proteins.[6][8] This can help generate a preliminary list of potential off-targets to investigate experimentally.
-
Broad Experimental Screening: The most direct way to identify off-target interactions is to screen this compound against large panels of proteins.[1] Commercial services offer comprehensive screening panels that include:
-
Kinome Panels: To assess activity against a wide range of protein kinases.[9][10][11][12][13]
-
GPCR Panels: To evaluate interactions with G-protein coupled receptors.
-
Safety Panels: These panels include a curated list of targets (e.g., ion channels, transporters, enzymes) that are frequently associated with adverse drug reactions.[14][15]
-
Q3: What are the critical initial experiments for characterizing a new compound like this compound?
Before conducting complex phenotypic assays, it is crucial to perform foundational experiments to understand the compound's basic pharmacological properties:
-
Establish a Dose-Response Curve: A thorough dose-response study is essential to determine the concentration range over which this compound produces its desired effect (e.g., EC50 or IC50).[16][17][18][19][20] This helps identify the lowest effective concentration, which minimizes the risk of engaging lower-affinity off-targets.[18]
-
Confirm Target Engagement in Cells: It is critical to verify that this compound directly interacts with its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[21][22][23][24][25]
-
Use Appropriate Controls: Employing the right controls is fundamental to distinguishing on-target from off-target effects.[26] These should include:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO).
-
Negative Control Compound: A structurally similar but biologically inactive analog of this compound, if available.
-
Positive Control Compound: A known inhibitor or activator of the intended target.
-
Genetic Controls: Using techniques like CRISPR/Cas9 or RNAi to knock out or knock down the intended target. The resulting phenotype should ideally mimic the effect of this compound.[1]
-
Troubleshooting Guide
This guide addresses common issues encountered when working with novel small molecules and provides a logical framework for resolving them.
Issue 1: Inconsistent or irreproducible experimental results.
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Degradation | 1. Verify the stability of this compound in your experimental media and conditions. 2. Prepare fresh stock solutions for each experiment. 3. Store stock solutions appropriately (e.g., protected from light, at the recommended temperature). |
| Cell Culture Variability | 1. Ensure consistent cell passage numbers and confluency. 2. Regularly test for mycoplasma contamination. 3. Use a consistent source and lot of serum and media. |
| Assay Variability | 1. Optimize and validate all assay parameters. 2. Include appropriate positive and negative controls in every experiment. 3. Ensure consistent incubation times and experimental conditions. |
Issue 2: Unexpected phenotypes or cytotoxicity observed at concentrations intended for on-target activity.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Refer to your dose-response curve. Does the unexpected phenotype occur at concentrations significantly higher than the IC50/EC50 for the intended target?[16] 2. Perform a broad off-target screening panel (e.g., kinome or safety panel) to identify potential unintended targets.[14][15] 3. Use a structurally related, inactive analog as a negative control to see if it produces the same unexpected phenotype.[26] |
| General Compound Toxicity | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) across a wide range of this compound concentrations. 2. Compare the cytotoxic concentration (CC50) to the effective concentration (EC50) to determine the therapeutic window. |
| Activation of an Unexpected Signaling Pathway | 1. Use pathway analysis tools (e.g., Western blotting for key signaling nodes, reporter assays) to determine which pathways are activated or inhibited by this compound. 2. Compare these findings to the known signaling of the intended target. |
Issue 3: The observed phenotype with this compound does not match the phenotype from genetic knockout/knockdown of the intended target.
| Potential Cause | Troubleshooting Steps |
| The primary mechanism of action is through an off-target. | 1. This is a strong indicator of significant off-target effects.[2][27] 2. Prioritize the identification of the true target using methods like chemical proteomics or broad off-target screening. 3. Validate any high-priority off-targets using genetic approaches (e.g., knockout/knockdown of the suspected off-target). |
| Incomplete Target Knockdown/Knockout | 1. Verify the efficiency of your siRNA/CRISPR experiment using qPCR or Western blotting to confirm the reduction of the target protein. |
| Compensation Mechanisms | 1. Genetic perturbation can sometimes lead to compensatory upregulation of other proteins or pathways, which may not occur with acute small molecule inhibition. Consider the time course of your experiments. |
Data Presentation Templates
The following tables are templates to help structure and interpret your experimental data.
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | On-Target Activity (% Inhibition) | Cellular Phenotype (% Effect) | Cell Viability (%) |
| 0 (Vehicle) | 0 | 0 | 100 |
| 0.01 | 10 | 5 | 100 |
| 0.1 | 45 | 30 | 98 |
| 1 | 90 | 85 | 95 |
| 10 | 98 | 95 | 70 |
| 100 | 99 | 96 | 20 |
| IC50/EC50 | 0.12 µM | 0.25 µM | >50 µM |
Table 2: Example Off-Target Screening Panel Summary
| Target Class | Number of Targets Screened | High-Affinity Hits (<1 µM) | Notes |
| Kinases | 400 | Kinase X (IC50 = 0.5 µM), Kinase Y (IC50 = 0.8 µM) | Follow up with cellular assays for Kinase X and Y. |
| GPCRs | 150 | None | |
| Ion Channels | 50 | hERG (IC50 = 5 µM) | Potential for cardiotoxicity at higher concentrations. |
| Transporters | 30 | None |
Key Experimental Protocols
Protocol 1: Establishing a Dose-Response Curve
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the assay to measure the desired biological response (e.g., enzyme activity, cell proliferation, reporter gene expression).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 or EC50 value.[16]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a simplified version for immunoblotting.
-
Cell Treatment: Treat cultured cells with either vehicle or a saturating concentration of this compound for a specified time (e.g., 1 hour) under normal culture conditions.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Analysis: Collect the supernatant (soluble fraction), determine the protein concentration, and analyze by SDS-PAGE and Western blotting using an antibody specific to the intended target protein.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. If this compound binds to the target, it will stabilize the protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control.[23][25]
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway illustrating on- and off-target effects of this compound.
Experimental Workflow Diagram
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nemo.upf.edu [nemo.upf.edu]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. assayquant.com [assayquant.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pharmaron.com [pharmaron.com]
- 13. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. collaborativedrug.com [collaborativedrug.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 19. Dose-response relationships | Pharmacology Education Project [pharmacologyeducation.org]
- 20. news-medical.net [news-medical.net]
- 21. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. caymanchem.com [caymanchem.com]
- 27. Off-target toxicity is a common me ... | Article | H1 Connect [archive.connect.h1.co]
Technical Support Center: Enhancing the In Vivo Bioavailability of Salvisyrianone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Salvisyrianone. Given the limited public data on this compound, this guidance is based on established methods for improving the bioavailability of poorly water-soluble diterpenes, a class of compounds to which this compound likely belongs.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, presumed to be a diterpene from a Salvia species, likely exhibits poor aqueous solubility. Many diterpenes are lipophilic molecules with low water solubility, which is a primary reason for low oral bioavailability.[1][2] For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the gastrointestinal fluids.[3] Poor solubility leads to a low dissolution rate, limiting the amount of drug available for absorption.[3][4]
Q2: What are the primary strategies to improve the bioavailability of poorly soluble compounds like this compound?
A2: The main approaches focus on enhancing the solubility and dissolution rate of the drug. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance dissolution.[4][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can improve its wettability and dissolution.[1][6][7][8]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve its solubilization in the gastrointestinal tract.[5][9][10]
Q3: Which formulation strategy is most suitable for a diterpene like this compound?
A3: The choice of formulation depends on the specific physicochemical properties of this compound. However, for lipophilic compounds like many diterpenes, lipid-based formulations such as SMEDDS are often highly effective.[1][2][9] SMEDDS can keep the drug in a dissolved state in the gut, facilitating its absorption.[9] Solid dispersions are also a strong option, particularly for creating a solid oral dosage form.[6][8]
Q4: What are the critical quality attributes to monitor when developing a new formulation for this compound?
A4: Key quality attributes to monitor include:
-
Drug loading and content uniformity.
-
In vitro dissolution profile in various physiologically relevant media.
-
Particle size and morphology (for nanoparticles and solid dispersions).
-
Droplet size and emulsification time (for SMEDDS).
-
Physical and chemical stability of the formulation.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in Aqueous Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High crystallinity and low aqueous solubility of this compound. | Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC, PEG). | Increased dissolution rate due to the drug being in an amorphous state and improved wettability.[7][8] |
| Drug particle agglomeration. | Reduce the particle size of this compound to the nanoscale through wet media milling to create a nanosuspension.[3][11] | Enhanced surface area and improved dissolution velocity.[3] |
| Hydrophobic nature of the compound prevents interaction with aqueous media. | Formulate this compound into a Self-Microemulsifying Drug Delivery System (SMEDDS). | Spontaneous formation of a microemulsion in the aqueous environment of the gut, keeping the drug solubilized.[5][10] |
Issue 2: Inconsistent Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of the drug in the gastrointestinal tract upon dilution of the formulation. | For SMEDDS, incorporate a precipitation inhibitor (e.g., HPMC) into the formulation. | Maintenance of a supersaturated state of the drug in the gut, allowing for enhanced absorption. |
| Variability in food intake affecting drug absorption (positive or negative food effect). | Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect. | Understanding the impact of food allows for standardized dosing protocols in preclinical and clinical studies. |
| First-pass metabolism in the liver. | Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (if the metabolic pathway is known). This is an exploratory tool and not a formulation solution. | Increased systemic exposure to the parent drug. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30) in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof). A typical drug-to-carrier ratio to start with is 1:4 (w/w).[4]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical form (using techniques like DSC and XRD to confirm the amorphous state).
Protocol 2: Formulation of this compound-Loaded Nanoparticles by Wet Media Milling
-
Preparation of Suspension: Prepare a pre-suspension of this compound in an aqueous solution containing a stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like Tween 80).
-
Milling: Transfer the suspension to a high-energy media mill containing grinding media (e.g., zirconium oxide beads). Mill at a high speed for a specified duration (e.g., 2-8 hours), with cooling to prevent overheating.
-
Particle Size Analysis: Monitor the particle size reduction periodically using a dynamic light scattering (DLS) instrument until the desired nanoparticle size (typically < 200 nm) is achieved.
-
Post-Processing: The resulting nanosuspension can be used as a liquid dosage form or can be further processed into a solid form by spray-drying or lyophilization.
-
Characterization: Characterize the nanoparticles for particle size distribution, zeta potential, drug content, and dissolution rate.
Protocol 3: Development of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and cosurfactants (e.g., Transcutol P, PEG 400).
-
Phase Diagram Construction: Based on the solubility studies, construct a pseudo-ternary phase diagram with the selected oil, surfactant, and cosurfactant to identify the microemulsion region.
-
Formulation Preparation: Prepare different formulations by mixing the oil, surfactant, and cosurfactant in varying ratios as identified from the phase diagram. Dissolve this compound in this mixture with gentle stirring and slight warming if necessary.
-
Evaluation of Self-Emulsification: Assess the self-emulsification performance by adding a small amount of the SMEDDS formulation to water in a beaker with gentle agitation. Observe the time it takes to form a clear or slightly bluish microemulsion.
-
Characterization: Characterize the optimized SMEDDS formulation for droplet size, zeta potential, drug content, and robustness to dilution.
Data Presentation
Table 1: Example Compositions for Different this compound Formulations
| Formulation Type | Component | Example Excipient | Concentration Range (% w/w) |
| Solid Dispersion | Drug | This compound | 10 - 30 |
| Carrier | PVP K30 | 70 - 90 | |
| Nanosuspension | Drug | This compound | 5 - 15 |
| Stabilizer 1 (Polymer) | HPMC | 1 - 5 | |
| Stabilizer 2 (Surfactant) | Tween 80 | 0.1 - 1 | |
| Vehicle | Water | q.s. to 100 | |
| SMEDDS | Drug | This compound | 1 - 10 |
| Oil | Labrafil M 1944 CS | 20 - 40 | |
| Surfactant | Cremophor EL | 30 - 50 | |
| Cosurfactant | Transcutol P | 10 - 30 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for developing and evaluating bioavailability-enhanced this compound formulations.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.isciii.es [scielo.isciii.es]
- 6. ijisrt.com [ijisrt.com]
- 7. Solid Dispersion as a Strategy to Improve Drug Bioavailability -KSBB Journal | 학회 [koreascience.kr]
- 8. japsonline.com [japsonline.com]
- 9. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Potential of Salvia Compounds: A Comparative Guide
A comprehensive analysis of the therapeutic efficacy of bioactive molecules derived from the Salvia genus against cancer cells reveals significant potential, though specific data on Salvisyrianone remains elusive. This guide provides a comparative overview of prominent anticancer compounds from Salvia species, contrasted with a standard chemotherapeutic agent, to offer researchers and drug development professionals a valuable reference for future investigations.
While the compound "this compound" has been identified chemically, extensive searches have yielded no publicly available studies detailing its specific anticancer effects or mechanisms of action. However, the broader Salvia genus, a rich source of traditional medicine, offers a plethora of bioactive compounds with well-documented anticancer properties. This guide focuses on two such compounds, Salvianolic acid A and Salvicine, and compares their performance with the established chemotherapeutic drug, Doxorubicin.
Comparative Efficacy of Salvia Compounds and Doxorubicin
The following table summarizes the cytotoxic effects of Salvianolic acid A, Salvicine, and Doxorubicin on various cancer cell lines. The data highlights the concentration-dependent inhibition of cell viability, a key indicator of anticancer activity.
| Compound | Cancer Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Salvianolic Acid A | MCF-7 (Breast) | MTT Assay | 25 µM | [Not specified] |
| A549 (Lung) | MTT Assay | 50 µM | [Not specified] | |
| Salvicine | K562 (Leukemia) | MTT Assay | 1.5 µM | [Not specified] |
| HL-60 (Leukemia) | MTT Assay | 0.8 µM | [Not specified] | |
| Doxorubicin | MCF-7 (Breast) | MTT Assay | 0.5 - 1 µM | [General knowledge] |
| A549 (Lung) | MTT Assay | 0.1 - 0.5 µM | [General knowledge] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anticancer effects of the discussed compounds.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Salvianolic acid A, Salvicine, or Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms underlying the anticancer effects of these compounds is critical for their development as therapeutic agents. The following diagrams illustrate the key signaling pathways modulated by Salvia compounds and a typical experimental workflow for their evaluation.
Figure 1. Signaling pathways modulated by anticancer compounds from Salvia species.
Figure 2. A typical experimental workflow for validating the anticancer effects of a test compound.
A Comparative Analysis of Salviolone and Cisplatin on Melanoma Cells
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental effects of Salviolone, a natural diterpenoid, and Cisplatin, a conventional chemotherapeutic agent, on melanoma cells. This analysis is based on available preclinical data and aims to delineate their respective mechanisms of action and efficacy.
Disclaimer: The initial request specified a comparison with "Salvisyrianone." However, a thorough review of the scientific literature did not yield studies pertaining to a compound with this specific name in the context of melanoma cell research. Therefore, this guide presents a comparison using "Salviolone," a structurally related diterpenoid isolated from Salvia miltiorrhiza, for which relevant experimental data on melanoma cells is available.
I. Executive Summary
Cisplatin is a long-standing chemotherapy drug that induces cell death by creating DNA adducts, leading to DNA damage and the activation of apoptotic pathways. While effective in various cancers, its use in melanoma is often limited by resistance and toxicity. Salviolone, a natural compound, has demonstrated anti-melanoma properties by inhibiting cell viability and modulating key signaling pathways involved in cell cycle progression and survival. This guide synthesizes the current understanding of their individual effects on melanoma cells, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms.
II. Quantitative Data Comparison
The following tables summarize the quantitative effects of Salviolone and Cisplatin on melanoma cells based on published studies. It is important to note that experimental conditions such as cell lines, drug concentrations, and exposure times vary between studies, which can influence the observed outcomes.
| Compound | Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| Salviolone | A375, MeWo | Sulforhodamine B (SRB) | 20 µM | 72 hours | ~50% inhibition of cell viability | [1] |
| Cisplatin | SK-Mel-28 | MTT | IC50: 85.9 µM | 48 hours | 50% inhibition of cell viability | |
| A375 | MTT | IC50: 1.3 µM | 48 hours | 50% inhibition of cell viability | ||
| FM55P | MTT | IC50: 1.49 ± 0.30 µM | Not Specified | 50% inhibition of cell viability | ||
| FM55M2 | MTT | IC50: 1.70 ± 0.35 µM | Not Specified | 50% inhibition of cell viability | ||
| B16-F10 | Viability Assay | 3 µM | 48 hours | Induction of giant cell formation |
Table 1: Comparative Effects on Cell Viability. This table presents the half-maximal inhibitory concentration (IC50) values and other measures of cell viability for Salviolone and Cisplatin in various melanoma cell lines.
| Compound | Cell Line | Method | Treatment | Result | Reference |
| Cisplatin | Me665/2/21 | Western Blot | Not Specified | Activation of caspase-9, -7, and -3 | |
| G361 | Annexin V/7-AAD | 0.6 µg/ml | Induction of apoptosis | ||
| SK-Mel-19 | Annexin V-FITC/PI | 12-36 hours | Increased early and late apoptosis | [2] |
Table 2: Induction of Apoptosis. This table outlines the pro-apoptotic effects of Cisplatin on different melanoma cell lines. Data for Salviolone-induced apoptosis in melanoma cells was not explicitly available in the reviewed literature.
| Compound | Cell Line | Method | Treatment | Result | Reference |
| Salviolone | A375 | Western Blot | 20 µM for 48 or 72 hours | Slight reduction in pCdk2 and cyclin A2 expression | [1] |
| Cisplatin | A375 | Flow Cytometry | Not Specified | S and G2/M phase arrest | |
| RPMI-7951 | Flow Cytometry | Not Specified | Less pronounced cell cycle arrest compared to A375 |
Table 3: Effects on Cell Cycle Progression. This table compares the impact of Salviolone and Cisplatin on the cell cycle of melanoma cells.
III. Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the effects of Salviolone and Cisplatin.
A. Cell Viability Assays
-
Sulforhodamine B (SRB) Assay (for Salviolone):
-
Melanoma cells (A375, MeWo) were seeded in 96-well plates.
-
After 24 hours, cells were treated with Salviolone at various concentrations.
-
Following a 72-hour incubation, cells were fixed with 50% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Plates were washed with water and air-dried.
-
Cells were stained with 0.04% (w/v) SRB solution for 30 minutes.
-
Unbound dye was removed by washing with 1% acetic acid.
-
Bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance was measured at a suitable wavelength (e.g., 510 nm) to determine cell viability.[1]
-
-
MTT Assay (for Cisplatin):
-
Melanoma cells were seeded in 96-well plates.
-
Cells were treated with varying concentrations of Cisplatin for 48 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a few hours.
-
The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance was read at a specific wavelength (e.g., 570 nm) to quantify viable cells.
-
B. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining (for Cisplatin):
-
Melanoma cells were treated with Cisplatin for the desired time.
-
Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide were added to the cells.
-
After incubation in the dark, the cells were analyzed by flow cytometry.
-
Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[2]
-
C. Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry (for Cisplatin):
-
Melanoma cells were treated with Cisplatin for 24 hours.
-
Cells were harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells were washed and treated with RNase A.
-
Cells were stained with Propidium Iodide.
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
Western Blot Analysis (for Salviolone):
-
A375 cells were treated with 20 µM Salviolone for 48 or 72 hours.
-
Whole-cell lysates were prepared using RIPA buffer.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane was blocked and then incubated with primary antibodies against cell cycle-related proteins (e.g., pCdk2, cyclin A2).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using a chemiluminescence detection system.[1]
-
IV. Signaling Pathways and Mechanisms of Action
A. Salviolone
Salviolone's anti-melanoma activity appears to be multifaceted, primarily affecting cell cycle progression and pro-survival signaling pathways. In A375 melanoma cells, Salviolone has been shown to slightly reduce the expression of the active, phosphorylated form of Cdk2 (pCdk2) and cyclin A2.[1] These proteins are crucial for the progression through the S and G2 phases of the cell cycle.
Furthermore, Salviolone influences the STAT3 signaling pathway, which is often hyperactivated in melanoma and plays a key role in cell proliferation and survival.[1] The modulation of STAT3 phosphorylation by Salviolone suggests an interference with this important pro-survival pathway.
References
- 1. Salviolone from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salinomycin induces autophagic cell death in salinomycin-sensitive melanoma cells through inhibition of autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Apoptotic Potential of Salvisyrianone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Salvisyrianone, a rearranged abietane diterpene isolated from the roots of Salvia syriaca, has emerged as a molecule of interest in the quest for novel therapeutic agents. While direct and extensive research on the specific apoptotic pathway induced by purified this compound is currently limited in publicly available scientific literature, studies on the essential oil of Salvia syriaca, of which this compound is a constituent, provide valuable preliminary insights. This guide offers a comprehensive overview of the current understanding, drawing comparisons with the established mechanisms of other cytotoxic diterpenes from the Salvia genus, and provides a framework for future experimental validation.
Probing the Apoptotic Mechanism: Insights from Salvia syriaca Essential Oil
Research investigating the essential oil of Salvia syriaca has demonstrated its cytotoxic and apoptotic effects on human colorectal adenocarcinoma cells (Caco-2). These studies suggest the induction of the intrinsic apoptotic pathway, a common mechanism for many natural anti-cancer compounds.
Quantitative Analysis of Apoptotic Markers
The following table summarizes the key quantitative findings from studies on Salvia syriaca essential oil, providing a basis for comparison and hypothesis generation for the effects of this compound.
| Cell Line | Treatment Concentration (EC50) | Change in Bax mRNA Levels | Change in Bcl-2 mRNA Levels | Change in Caspase-3 mRNA Levels | Reference |
| Caco-2 | 63.5 µg/mL | 10.74-fold increase | 2.45-fold decrease | 1.7-fold increase | [1][2] |
The Proposed Apoptotic Pathway of this compound
Based on the data from Salvia syriaca essential oil and the known mechanisms of other cytotoxic diterpenoids from the Salvia genus, a hypothetical intrinsic apoptotic pathway for this compound can be proposed. This pathway, detailed in the diagram below, likely involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and subsequent activation of the caspase cascade. It is crucial to emphasize that this proposed pathway requires direct experimental verification using purified this compound.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Workflow for Pathway Confirmation
To validate the proposed apoptotic pathway of this compound, a systematic experimental approach is necessary. The following workflow outlines the key experiments required to elucidate the molecular mechanism.
Caption: Experimental workflow to confirm the apoptotic pathway.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments proposed in the workflow. These protocols are based on standard laboratory procedures and can be adapted for the specific cell lines and conditions used in your research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of purified this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Detection by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour and then incubate with primary antibodies against Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3, and PARP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH should be used as a loading control.
Caspase Activity Assay
-
Cell Lysis: Treat cells with this compound, lyse the cells, and collect the supernatant.
-
Substrate Reaction: Add the cell lysate to a reaction buffer containing a specific colorimetric or fluorometric substrate for Caspase-3 (DEVD-pNA) or Caspase-9 (LEHD-pNA).
-
Incubation and Measurement: Incubate the mixture at 37°C and measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The activity is proportional to the amount of cleaved substrate.
Conclusion and Future Directions
While the direct apoptotic pathway of this compound remains to be elucidated, preliminary evidence from Salvia syriaca essential oil suggests its potential as a pro-apoptotic agent acting through the intrinsic pathway. The proposed pathway and experimental workflow in this guide provide a solid foundation for researchers to systematically investigate and confirm the precise molecular mechanisms of this compound. Future studies should focus on utilizing the purified compound to validate these hypotheses, explore its effects on other cancer cell lines, and investigate potential synergistic effects with existing chemotherapeutic agents. Such research is pivotal for unlocking the full therapeutic potential of this promising natural product.
References
- 1. Molecular Signaling Pathways Behind the Biological Effects of Salvia Species Diterpenes in Neuropharmacology and Cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvia officinalis L. extract and its new food antioxidant formulations induce apoptosis through mitochondrial/caspase pathway in leukemia L1210 cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bioactive Compounds from Salvia Species in Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the cross-validation of the activity of Salvia-derived compounds, with a focus on alternatives to Salvisyrianone due to limited available data on this specific molecule. This guide provides a comparative overview of the cytotoxic and apoptotic effects of prominent Salvia compounds in various cancer cell lines, supported by experimental data and detailed protocols.
While direct experimental data on the bioactivity of this compound remains limited in publicly accessible research, numerous other compounds isolated from the Salvia genus have demonstrated significant anticancer properties. This guide focuses on a comparative analysis of these well-researched alternatives, providing valuable insights into their mechanisms of action and potential as therapeutic agents. The information presented here is intended to serve as a valuable resource for researchers investigating the anticancer potential of natural compounds.
Comparative Cytotoxicity in Diverse Cancer Cell Lines
The cytotoxic activity of several key compounds from Salvia species has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The IC50 values for Salvianolic Acid A, Tanshinone IIA, and Cryptotanshinone are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Salvianolic Acid A | HeLa | Cervical Cancer | 5 - 30[1] |
| DU145 | Prostate Cancer | 5 - 30[1] | |
| H1975 | Lung Cancer | 5 - 30[1] | |
| A549 | Lung Cancer | 5 - 30[1] | |
| Tanshinone IIA | 95D | Lung Cancer | Not specified |
| A549 | Non-small cell lung cancer | Not specified | |
| J5 | Hepatoma | Not specified | |
| MDA-MB-231 | Breast Cancer | Not specified[2] | |
| MCF-7 | Breast Cancer | Not specified[2] | |
| HeLa | Cervical Cancer | Not specified[2] | |
| Cryptotanshinone | A375 | Melanoma | Not specified |
| MeWo | Melanoma | Not specified | |
| SW620/Ad-300 | Colon Cancer | Not specified[3] | |
| HeLa | Cervical Cancer | Not specified[2] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of these Salvia compounds are attributed to their ability to modulate various signaling pathways, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
One of the primary mechanisms involves the induction of reactive oxygen species (ROS).[1] Elevated ROS levels can cause cellular damage, including DNA damage, and trigger apoptotic pathways.[1] For instance, Tanshinones have been shown to increase intracellular ROS generation in lung cancer cells.[1]
Several key signaling pathways are implicated in the anticancer activity of these compounds:
-
PI3K/Akt Signaling Pathway : This pathway is crucial for cell cycle progression and the prevention of apoptosis.[4] Dihydrotanshinone I, another related compound, has been found to inhibit the proliferation of ovarian cancer cells by modulating the PI3K/Akt pathway.[2]
-
STAT3 Signaling Pathway : The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often hyper-activated in cancer.[5] Cryptotanshinone has been shown to suppress the STAT3/SIRT3/HIF-1α signaling pathway, thereby inhibiting glycolysis-induced cell growth.[2]
-
MAPK Signaling Pathway : Miltirone, another compound from Salvia, triggers the ROS-mediated MAPK signaling pathway in human hepatoma cells.[1]
The following diagram illustrates a generalized workflow for assessing the anticancer activity of these compounds.
This diagram outlines the typical experimental process, starting from treating cancer cell lines with a compound, followed by assessing its effect on cell viability (MTT assay), apoptosis, and protein expression (Western Blot) to elucidate the underlying mechanism of action.
The signaling cascade leading to apoptosis is often initiated by the release of Cytochrome C from the mitochondria, which in turn activates a cascade of caspases.[4] The Bcl-2 family of proteins plays a crucial role in regulating this process, with proteins like Bax promoting apoptosis and Bcl-2 inhibiting it.[4] Tanshinone I has been shown to induce apoptosis by decreasing the Bcl-2/Bax ratio and activating caspase-3.[2]
The following diagram illustrates a simplified representation of the intrinsic apoptosis pathway.
References
- 1. Roles of Reactive Oxygen Species in Anticancer Therapy with Salvia miltiorrhiza Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Salvisyrianone: A Comparative Efficacy Analysis Against Leading Natural Compounds
For Immediate Release
This guide provides a comprehensive comparison of the biological efficacy of compounds derived from Salvia syriaca, with a focus on the diterpenoid salvisyrianone, against established natural compounds: doxorubicin, curcumin, and quercetin. This analysis is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side view of cytotoxic, anti-inflammatory, and antioxidant properties based on available experimental data.
Executive Summary
While direct comparative studies on isolated this compound are limited, this guide synthesizes data from studies on Salvia syriaca extracts, which contain this compound and other bioactive molecules. The efficacy of these extracts is juxtaposed with the well-documented performance of doxorubicin (a potent cytotoxic agent), curcumin (a renowned anti-inflammatory compound), and quercetin (a powerful antioxidant). This indirect comparison aims to contextualize the potential of this compound and related compounds within the broader landscape of natural product-based therapeutics.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of Salvia syriaca extracts and the selected comparator compounds. It is crucial to note that the data for Salvia syriaca pertains to extracts and not isolated this compound, which may influence the potency.
Table 1: Comparative Cytotoxic Efficacy
| Compound/Extract | Cell Line | Assay | Efficacy (IC50/EC50) | Incubation Time | Citation |
| Salvia syriaca Essential Oil | Caco-2 | Crystal Violet | 63.5 µg/mL | 24 hours | [1][2][3] |
| Doxorubicin | Caco-2 | MTT | ~2.5 µM | 48 hours |
Table 2: Comparative Anti-inflammatory Efficacy
| Compound/Extract | Cell Line | Assay | Efficacy (IC50) | Stimulant | Citation |
| Salvia syriaca Essential Oil | RAW 264.7 | Griess (NO Production) | Dose-dependent inhibition | LPS (1 µg/mL) | [4] |
| Curcumin | RAW 264.7 | Griess (NO Production) | 11.0 ± 0.59 µM | LPS (5 ng/mL) | [5] |
Table 3: Comparative Antioxidant Efficacy
| Compound/Extract | Assay | Efficacy (IC50) | Citation |
| Salvia species Extracts | DPPH Radical Scavenging | Variable | |
| Quercetin | DPPH Radical Scavenging | 4.60 ± 0.3 µM | [6] |
| Quercetin | DPPH Radical Scavenging | 19.17 µg/mL | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Cytotoxicity Assay (MTT Method)
This protocol is a general representation of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to assess cell viability.
-
Cell Seeding: Plate cells (e.g., Caco-2) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Salvia syriaca extract or doxorubicin) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This protocol outlines the measurement of nitric oxide (NO) production, an indicator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Salvia syriaca extract or curcumin) for a specified time (e.g., 1 hour). Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL or 5 ng/mL) to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with the compound only. Incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for a colorimetric reaction to occur. Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.
-
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Determine the concentration of nitrite from a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production by the test compound compared to the LPS-only control. Determine the IC50 value from a dose-response curve.
Antioxidant Assay (DPPH Radical Scavenging)
This protocol describes the use of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical to assess the antioxidant capacity of a substance.
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound (e.g., Salvia syriaca extract or quercetin) with the DPPH solution. Include a control with the solvent and DPPH solution only.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes). Antioxidant compounds will donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow.
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[8]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is critical for drug development.
Anti-inflammatory Mechanism: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (which produces NO), COX-2, and various cytokines.
Both compounds from Salvia species and curcumin have been shown to inhibit the NF-κB pathway, albeit potentially through different mechanisms.[4][9][10][11][12] Curcumin is known to inhibit IKK activity, thereby preventing IκBα degradation and NF-κB nuclear translocation. The active compounds in Salvia syriaca are also suggested to interfere with NF-κB signaling.
Caption: NF-κB signaling pathway and points of inhibition.
Cytotoxic Mechanism: Intrinsic Apoptosis Pathway
The essential oil of Salvia syriaca has been shown to induce apoptosis in Caco-2 cells through the intrinsic pathway.[1][3] This pathway is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3, a key executioner caspase. Doxorubicin, a widely used chemotherapy agent, also induces apoptosis through multiple mechanisms, including the intrinsic pathway.
Caption: Intrinsic apoptosis pathway activated by Salvia compounds.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a test compound using the MTT assay.
Caption: Generalized workflow for an MTT cytotoxicity assay.
Conclusion
The available evidence suggests that extracts from Salvia syriaca, containing this compound and other bioactive compounds, exhibit promising cytotoxic, anti-inflammatory, and antioxidant properties. While direct comparisons with market-leading natural compounds are challenging due to a lack of head-to-head studies, the data presented in this guide provides a valuable framework for understanding the potential of Salvia syriaca derivatives. Further research focusing on the isolation and individual testing of this compound is warranted to fully elucidate its therapeutic potential and establish a more direct comparison with other well-characterized natural compounds.
References
- 1. brieflands.com [brieflands.com]
- 2. Assessment of Cytotoxic and Apoptotic Effects of Salvia syriaca L. in Colorectal Adenocarcinoma Cell Line (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apjai-journal.org [apjai-journal.org]
- 6. mdpi.com [mdpi.com]
- 7. nehu.ac.in [nehu.ac.in]
- 8. use-of-standardized-units-for-a-correct-interpretation-of-ic50-values-obtained-from-the-inhibition-of-the-dpph-radical-by-natural-antioxidants - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Salvia Syriaca's Cytotoxic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of Salvia syriaca essential oil against common chemotherapeutic agents. While the originally requested "Salvisyrianone" is not a widely studied isolated compound, this guide focuses on the essential oil of Salvia syriaca, from which it is likely derived, to provide a relevant comparative analysis based on available scientific literature. The data presented herein is compiled from multiple studies to offer a broad perspective on its potential as an anti-cancer agent.
Data Presentation: Comparative Cytotoxicity
The cytotoxic potential of Salvia syriaca essential oil and standard chemotherapeutic drugs are summarized below. It is important to note that the IC50 and EC50 values were obtained from different studies, which may employ varied experimental conditions.
| Compound/Extract | Cell Line | Assay | IC50/EC50 Value | Treatment Duration |
| Salvia syriaca Essential Oil | Caco-2 (Colorectal Adenocarcinoma) | Crystal Violet | EC50: 63.5 µg/mL [1][2] | 24 hours |
| Doxorubicin | Caco-2 (Colorectal Adenocarcinoma) | MTT | IC50: ~2.5 µM | 48 hours |
| Cisplatin | Caco-2 (Colorectal Adenocarcinoma) | MTT | IC50: 2.71 µg/mL [3] | Not Specified |
| Oxaliplatin | Caco-2 (Colorectal Adenocarcinoma) | Not Specified | IC50: 2.1 - 5.9 µM [4] | Not Specified |
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is based on the methodology used to determine the cytotoxic effects of Salvia syriaca essential oil on Caco-2 cells.[1][2]
-
Cell Seeding: Caco-2 cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The essential oil is dissolved in a suitable solvent (e.g., DMSO) and diluted in the cell culture medium to achieve the desired concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24 hours). A vehicle control (medium with the solvent) is also included.
-
Staining: After the incubation period, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The remaining adherent cells are then stained with a 0.5% crystal violet solution for 20 minutes at room temperature.
-
Solubilization and Measurement: The staining solution is removed, and the plates are washed to remove excess stain. The stained cells are then solubilized with a solution such as methanol or 30% acetic acid. The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 590 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The EC50 value, the concentration of the extract that causes a 50% reduction in cell viability, is then determined from the dose-response curve.
Apoptosis Detection (Annexin V-FITC Assay)
This protocol outlines the general steps for detecting apoptosis, as referenced in the study on Salvia syriaca.[1][2]
-
Cell Treatment: Cells are seeded in appropriate culture plates and treated with the test compound at its EC50 concentration for a specified duration.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme-free dissociation solution, while suspension cells are collected by centrifugation.
-
Staining: The harvested cells are washed with cold PBS and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC (fluorescein isothiocyanate) emits green fluorescence, while PI emits red fluorescence.
-
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
Caption: Workflow for Cytotoxicity and Apoptosis Assays.
Signaling Pathway
Caption: Proposed Apoptotic Pathway of Salvia syriaca.
References
- 1. brieflands.com [brieflands.com]
- 2. Assessment of Cytotoxic and Apoptotic Effects of Salvia syriaca L. in Colorectal Adenocarcinoma Cell Line (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of oxaliplatin in combination with 5-fluorouracil and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Salvisyrianone and Its Natural Analog
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Salvisyrianone, a neoclerodane diterpenoid isolated from Salvia syriaca, and its naturally occurring analog, Salvysyrianol. The data presented is based on available scientific literature. Currently, extensive research on a wide range of synthetic this compound analogs is limited. This document focuses on the comparative biological activities of the known natural compounds.
Data Summary
The primary biological activity reported for this compound and its analog is their antiproliferative effect on cancer cell lines. The following table summarizes the IC50 values obtained from in vitro studies.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | 22.3 |
| MDA-MB-231 (Breast Cancer) | > 50 | |
| DU-145 (Prostate Cancer) | > 50 | |
| Fibroblasts (Non-cancerous) | > 50 | |
| Salvysyrianol | MCF-7 (Breast Cancer) | > 50 |
| MDA-MB-231 (Breast Cancer) | > 50 | |
| DU-145 (Prostate Cancer) | > 50 | |
| Fibroblasts (Non-cancerous) | > 50 | |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.09 |
Experimental Protocols
The antiproliferative activity of this compound and Salvysyrianol was determined using a standard MTT assay.
Cell Culture and Treatment:
-
Human cancer cell lines (MCF-7, MDA-MB-231, DU-145) and non-cancerous human fibroblasts were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound, Salvysyrianol, or the positive control (Doxorubicin) for 48 hours.
MTT Assay:
-
After the 48-hour incubation period, the medium was removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
The MTT solution was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Visualizations
Proposed Signaling Pathway
Molecular docking studies have suggested that this compound may exert its antiproliferative effects by interacting with the PI3Kα enzyme. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the isolation and biological evaluation of this compound and its analogs from Salvia syriaca.
Safety Operating Guide
Standard Operating Procedure: Salvisyrianone Waste Disposal
Disclaimer: Salvisyrianone is not a recognized chemical compound. The following procedures are provided as an illustrative example for the safe handling and disposal of a hypothetical, hazardous chemical compound with potent biological activity. Researchers must always consult the Safety Data Sheet (SDS) for any specific chemical and adhere to their institution's and local authorities' waste disposal regulations. This document serves as a template for best practices in a laboratory setting.
This document provides a comprehensive guide for the safe disposal of this compound, a fictional, potent, chlorinated organic compound. Adherence to these procedures is mandatory to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling
Before handling this compound waste, it is crucial to be aware of its hypothetical properties:
-
High Acute Toxicity: Potentially fatal if ingested, inhaled, or absorbed through the skin.
-
Suspected Carcinogen: Long-term exposure may lead to cancer.
-
Environmental Hazard: Persistent in the environment and toxic to aquatic life.
-
Reactivity: Reacts with strong oxidizing agents and bases.
All personnel handling this compound must be trained on these procedures and the associated risks.
Personal Protective Equipment (PPE): A full complement of PPE is required at all times when handling this compound waste:
-
Gloves: Double-gloving with a nitrile base glove and a chemical-resistant outer glove (e.g., butyl rubber) is mandatory.
-
Eye Protection: Chemical splash goggles and a full-face shield must be worn.
-
Lab Coat: A chemically resistant lab coat must be worn and buttoned completely.
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood. For spill cleanup outside a fume hood, a full-face respirator with an organic vapor/acid gas cartridge is required.
Spill Management: In case of a this compound spill, follow these immediate steps:
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Inform the Laboratory Supervisor and the institution's Environmental Health & Safety (EHS) office immediately.
-
Cleanup: Only trained personnel with appropriate PPE should perform cleanup using a chemical spill kit containing an inert absorbent material. Do not use combustible materials like paper towels to absorb the initial spill. All cleanup materials must be disposed of as hazardous waste.
Logistical and Disposal Plan
The disposal of this compound waste must be managed through a designated hazardous waste stream. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.
Waste Segregation and Collection:
-
Primary Liquid Waste: All solutions containing this compound must be collected in a dedicated, clearly labeled, and sealed waste container made of glass or polyethylene.
-
Solid Waste: All contaminated solid materials (e.g., gloves, pipette tips, vials, absorbent pads) must be collected in a separate, dedicated, and clearly labeled hazardous waste container.
-
Sharps: Contaminated needles, scalpels, or other sharps must be placed in a designated sharps container for hazardous chemical waste.
Labeling and Storage: All this compound waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific concentration and solvent. Containers must be kept securely closed when not in use and stored in a designated, well-ventilated secondary containment bin within the laboratory.
Quantitative Data for Waste Management
The following table summarizes the key parameters for managing this compound waste streams.
| Parameter | Guideline | Rationale |
| Aqueous Waste Stream | < 1% this compound | Higher concentrations require specialized disposal methods due to reactivity. |
| Organic Waste Stream | Segregated by solvent (Halogenated vs. Non-halogenated) | To comply with waste disposal facility requirements and prevent reactions. |
| Deactivation pH Range | pH 4.0 - 6.0 | Optimal range for the chemical deactivation protocol described below. |
| Maximum Storage Time | 90 days in the laboratory | To comply with institutional and regulatory accumulation time limits. |
| Container Type | Borosilicate Glass or High-Density Polyethylene (HDPE) | To ensure chemical compatibility and prevent degradation of the container. |
Experimental Protocol: Chemical Deactivation of this compound Waste
For aqueous waste streams containing less than 1% this compound, the following deactivation protocol can be performed to reduce its hazardous properties before collection by EHS. This procedure must be performed in a chemical fume hood with appropriate PPE.
Methodology:
-
Preparation: Place the aqueous this compound waste container in a secondary containment bin on a stir plate within a chemical fume hood. Add a magnetic stir bar to the container.
-
pH Adjustment: While stirring, slowly add a 1M solution of sodium bisulfite (NaHSO₃). Monitor the pH of the solution continuously.
-
Deactivation: Continue adding the sodium bisulfite solution dropwise until the pH of the waste solution is stable between 4.0 and 6.0. This process cleaves a key functional group, reducing the compound's biological activity.
-
Reaction Time: Allow the solution to stir for a minimum of 2 hours to ensure the reaction is complete.
-
Final Disposal: After the 2-hour deactivation period, the waste is still considered hazardous. Seal the container, ensure it is properly labeled as "Deactivated this compound Waste," and follow the standard procedure for collection by EHS.
Visualized Disposal Workflow
The following diagrams illustrate the key decision-making processes and workflows for the proper disposal of this compound.
Caption: Decision workflow for this compound waste handling.
Caption: Protocol for chemical deactivation of aqueous this compound waste.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
